Deoxynivalenol-13C15
Description
Properties
CAS No. |
911392-36-4 |
|---|---|
Molecular Formula |
C15H20O6 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one |
InChI |
InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
LINOMUASTDIRTM-YGEUXOLBSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
melting_point |
151 - 153 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Deoxynivalenol-13C15: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Deoxynivalenol-13C15 (DON-13C15), a critical stable isotope-labeled internal standard for the accurate quantification of the mycotoxin deoxynivalenol. This document details the biosynthetic production method, purification protocols, and analytical characterization techniques.
Introduction
Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by various Fusarium species, most notably Fusarium graminearum. It is a frequent contaminant of cereal grains such as wheat, maize, and barley, posing a significant threat to human and animal health. Accurate detection and quantification of DON are crucial for food safety and toxicological research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1][2] This guide outlines the biosynthetic approach to produce fully labeled DON-13C15 and the subsequent characterization to ensure its suitability as an internal standard.
Biosynthesis of this compound
The production of this compound is achieved through the cultivation of Fusarium graminearum in the presence of a 13C-labeled carbon source, typically [1-13C]- or [2-13C]acetate. The fungus incorporates these labeled precursors into the deoxynivalenol molecule through its secondary metabolic pathways.[3]
Experimental Protocol: Fungal Culture and Isotope Labeling
This protocol is a composite of methodologies described in the literature for mycotoxin production by Fusarium graminearum.[3][4]
Materials:
-
Fusarium graminearum strain (a known DON producer)
-
Potato Dextrose Agar (PDA) for initial culture
-
Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a defined synthetic medium)
-
Solid substrate (e.g., rice or wheat kernels)
-
[1-13C]- or [2-13C]acetate (sodium salt)
-
Sterile culture flasks and necessary labware
-
Incubator/shaker
Procedure:
-
Inoculum Preparation:
-
Grow Fusarium graminearum on PDA plates at 25°C for 5-7 days to obtain a mature mycelial culture.
-
Prepare a spore suspension or use mycelial plugs to inoculate the production culture.
-
-
Liquid Culture:
-
Inoculate sterile PDB in Erlenmeyer flasks with the F. graminearum spore suspension or mycelial plugs.
-
Incubate at 25-28°C with shaking (e.g., 150 rpm) for 3-5 days to allow for initial fungal growth.
-
Introduce the 13C-labeled acetate precursor into the culture. The timing of addition is critical and may need optimization to maximize incorporation into the secondary metabolite.
-
Continue the incubation for an additional 7-21 days.
-
-
Solid State Fermentation:
-
Autoclave rice or wheat kernels in culture flasks with an appropriate amount of water.
-
Inoculate the sterile grain with a spore suspension or mycelial plugs of F. graminearum.
-
Incubate at 25°C for approximately 28 days. The 13C-labeled precursor can be introduced at the beginning of the culture or at a later stage.
-
Biosynthetic Pathway Overview
The trichothecene core of deoxynivalenol is biosynthesized from farnesyl pyrophosphate, which is in turn derived from the condensation of mevalonate units that originate from acetate.
Extraction and Purification
Following incubation, the this compound must be extracted from the culture medium and purified.
Experimental Protocol: Extraction and Purification
This protocol combines several described methods for the purification of deoxynivalenol from fungal cultures.
Materials:
-
Methanol or acetonitrile/water (84:16, v/v)
-
Hexane
-
Acetone
-
Ethyl acetate
-
Silica gel for column chromatography
-
High-Speed Counter-Current Chromatography (HSCCC) system (optional)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction:
-
Harvest the fungal culture and extract with methanol or an acetonitrile/water mixture.
-
Concentrate the extract using a rotary evaporator.
-
-
Silica Gel Chromatography:
-
The concentrated extract is subjected to silica gel low-pressure liquid chromatography.
-
A hexane-acetone gradient system can be used for elution.
-
Monitor fractions by thin-layer chromatography (TLC) to identify those containing deoxynivalenol.
-
Pool the positive fractions and concentrate them.
-
A second silica gel column may be necessary for further purification.
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Additional Step):
-
The crude extract can be purified using HSCCC with a biphasic solvent system such as ethyl acetate-water (1:1, v/v).
-
This method can yield high-purity DON in a single step with good recovery.
-
-
Crystallization:
-
The enriched deoxynivalenol fraction can be crystallized to yield a highly pure product. Repeated crystallization may be necessary.
-
Extraction and Purification Workflow
Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by comparing the retention time with a certified deoxynivalenol standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound and determines the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the incorporation of 13C atoms. The degree of enrichment can also be estimated from 13C NMR spectra.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and application of this compound.
Table 1: Production and Purification Data for Deoxynivalenol
| Parameter | Value | Reference |
| DON concentration in rice culture | 1.16 mg/g | |
| DON concentration in mouldy corn | 1.30 mg/g | |
| Purity after HSCCC | > 94.9% | |
| Recovery from HSCCC | 88% | |
| 13C Enrichment per carbon site | 3 to 10% |
Table 2: Analytical Performance using this compound as an Internal Standard
| Matrix | Apparent Recovery (without IS) | Recovery (with IS) | Reference |
| Wheat | 29 ± 6% | 95 ± 3% | |
| Maize | 37 ± 5% | 99 ± 3% |
Application in LC-MS/MS Analysis
This compound is primarily used as an internal standard in stable isotope dilution assays for the quantification of DON in complex matrices.
Workflow for Sample Analysis
Conclusion
The biosynthetic production of this compound using Fusarium graminearum provides a reliable source of this essential internal standard. While the process requires expertise in fermentation and purification, the resulting labeled compound is indispensable for accurate and precise quantification of deoxynivalenol in food and feed, thereby enhancing the reliability of food safety monitoring and toxicological studies. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. An improved method for the purification of the trichothecene deoxynivalenol (vomitoxin) from Fusarium graminearum culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C NMR study of the biosynthesis of toxins by Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Physicochemical properties of Deoxynivalenol-13C15
An In-depth Technical Guide to the Physicochemical Properties of Deoxynivalenol-13C15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (¹³C₁₅-DON). It details its chemical characteristics, methodologies for its use and analysis, and its role in understanding the biological pathways of its unlabeled analogue, Deoxynivalenol (DON). This document is intended to serve as a critical resource for professionals in analytical chemistry, toxicology, and drug development.
Introduction to this compound
Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by Fusarium species, which frequently contaminate cereal grains.[1][2] Due to its stability during storage, milling, and processing, it poses a significant risk to human and animal health.[3] this compound is the stable isotope-labeled analogue of DON, where all 15 carbon atoms have been replaced with the ¹³C isotope.[4][5] This labeling does not alter the chemical behavior of the molecule, making it an ideal internal standard for analytical methods.
The primary application of ¹³C₁₅-DON is in stable isotope dilution assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use is critical for correcting analytical variability, such as recovery losses during sample preparation and matrix effects in the mass spectrometer's ion source, thereby enabling highly accurate and precise quantification of DON in complex matrices like food, feed, and biological samples.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. Data for the unlabeled Deoxynivalenol are provided for context where specific data for the labeled compound are not available (e.g., melting point).
General and Chemical Properties
This table outlines the primary chemical identifiers and properties of ¹³C₁₅-DON.
| Property | Value | Source(s) |
| Chemical Name | Trichothec-9-en-8-one-¹³C₁₅, 12,13-epoxy-3,7,15-trihydroxy-,(3α,7α)- | |
| Common Synonyms | ¹³C₁₅ DON, Fully ¹³C-labelled Deoxynivalenol | |
| CAS Number | 911392-36-4 | |
| Molecular Formula | ¹³C₁₅H₂₀O₆ | |
| Molecular Weight | 311.21 g/mol | |
| Purity | ≥97.0% |
Physical and Handling Properties
This table details the physical state, solubility, and appropriate storage conditions.
| Property | Value | Source(s) |
| Physical Form | Typically supplied as a solution in acetonitrile (e.g., 25 µg/mL). Unlabeled DON is a solid (white crystals). | |
| Melting Point (unlabeled DON) | 164–165 °C | |
| Solubility (unlabeled DON) | Soluble in polar organic solvents (acetonitrile, methanol, ethanol, ethyl acetate); slightly soluble in water. | |
| Storage Conditions | Store at -20°C ± 5°C or 2°C - 8°C. Protect from light. | |
| Flash Point (of solution in Acetonitrile) | 2°C (35.6 °F) |
Experimental Protocols and Applications
Experimental Workflow: Quantification of DON using ¹³C₁₅-DON Internal Standard
The most prominent application of this compound is as an internal standard for the accurate quantification of DON by LC-MS/MS. This workflow minimizes errors from matrix interference and sample preparation.
Caption: Workflow for DON quantification using a ¹³C₁₅-DON internal standard with LC-MS/MS.
Methodology:
-
Sample Preparation : A known quantity of the this compound internal standard is added (spiked) into the unknown sample matrix (e.g., ground maize).
-
Extraction : The native (unlabeled) DON and the spiked ¹³C₁₅-DON are co-extracted from the matrix, typically using a polar solvent mixture like acetonitrile and water. At this stage, any loss of analyte will affect both the labeled and unlabeled compounds equally.
-
LC-MS/MS Analysis : The extract is injected into an LC-MS/MS system. The liquid chromatography step separates the analytes from other matrix components. The tandem mass spectrometer is set to detect specific mass-to-charge (m/z) transitions for both DON and ¹³C₁₅-DON.
-
Quantification : By calculating the ratio of the chromatographic peak areas of native DON to ¹³C₁₅-DON and comparing this ratio to a calibration curve, the exact concentration of DON in the original sample can be determined with high accuracy.
Determination of Physicochemical Properties
Standardized experimental protocols are essential for determining the properties of mycotoxins.
-
Partition Coefficient (Log P) : The octanol/water partition coefficient, a measure of lipophilicity, can be determined using a miniaturized shake-flask method followed by quantification of the analyte in each phase.
-
Spectroscopic Analysis : Structural confirmation and purity assessment rely on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These methods provide detailed information on the molecular structure and isotopic incorporation.
Biological Context: Deoxynivalenol Signaling Pathways
Understanding the mechanism of action of DON is crucial for toxicology and drug development. Stable isotope-labeled standards are used in metabolic studies to trace the fate of the toxin and its impact on cellular processes. DON exerts its toxicity primarily through the Ribotoxic Stress Response .
Mechanism of Action: Deoxynivalenol binds to the 60S subunit of eukaryotic ribosomes, inhibiting protein synthesis. This binding event acts as a stress signal that rapidly activates Mitogen-Activated Protein Kinases (MAPKs), key regulators of cellular processes. The activation of MAPKs—specifically p38, JNK, and ERK—triggers a cascade of downstream events, including the transcriptional upregulation of pro-inflammatory cytokines and chemokines, which can lead to immune dysregulation and apoptosis (programmed cell death).
Caption: The Ribotoxic Stress Response signaling pathway induced by Deoxynivalenol (DON).
Conclusion
This compound is an indispensable tool for the modern analytical laboratory. Its physicochemical properties are nearly identical to its native analogue, making it the gold standard internal standard for achieving accuracy and precision in mycotoxin quantification. A thorough understanding of its properties, coupled with knowledge of the biological pathways it helps to investigate, empowers researchers to conduct high-quality studies in food safety, toxicology, and drug development, ultimately contributing to better risk assessment and management of mycotoxin contamination.
References
- 1. Deoxynivalenol | C15H20O6 | CID 40024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BiopureTM [13C15]-Deoxynivalenol 25 µg/mL in acetonitrile [romerlabs.com]
- 5. BiopureTM [13C15]-Deoxynivalenol 25 µg/mL in acetonitrile [romerlabs.com]
The Gold Standard: A Technical Guide to the Discovery and Development of ¹³C-Labeled Mycotoxin Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and application of ¹³C-labeled mycotoxin standards. These isotopically labeled internal standards are crucial for accurate and reliable quantification of mycotoxins in complex matrices by isotope dilution mass spectrometry (IDMS). By compensating for matrix effects and analyte losses during sample preparation, ¹³C-labeled standards have become indispensable tools in food safety, environmental monitoring, and clinical diagnostics.
Introduction to ¹³C-Labeled Mycotoxin Standards
Mycotoxins, toxic secondary metabolites produced by fungi, are a significant threat to food and feed safety worldwide.[1][2] Regulatory bodies globally have established stringent maximum permitted levels for various mycotoxins in commodities.[1] To meet these low detection requirements, highly accurate and precise analytical methods are essential.[1]
Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis.[3] However, the accuracy of LC-MS/MS can be compromised by matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, leading to ion suppression or enhancement.
The most effective way to counteract these effects is through the use of stable isotope-labeled internal standards in an approach known as isotope dilution mass spectrometry (IDMS). ¹³C-labeled mycotoxins are ideal internal standards as they are chemically identical to their native counterparts, co-elute chromatographically, and experience the same matrix effects and losses during sample preparation. Because they differ in mass due to the incorporation of the ¹³C isotope, they can be distinguished by the mass spectrometer, allowing for accurate quantification.
Production of ¹³C-Labeled Mycotoxin Standards
The development of ¹³C-labeled mycotoxin standards involves two primary methodologies: biosynthetic production and chemical synthesis.
Biosynthetic Production
Biosynthesis leverages the natural metabolic pathways of mycotoxin-producing fungi. In this method, fungal cultures are grown in a medium containing a ¹³C-labeled precursor, such as [¹³C]-acetate or [¹³C]-glucose. The fungus incorporates these labeled precursors into the mycotoxin structure, resulting in a fully or partially ¹³C-labeled product. This method is particularly advantageous for producing complex mycotoxins that are difficult to synthesize chemically.
Chemical Synthesis
Chemical synthesis offers a more controlled approach to producing ¹³C-labeled mycotoxins. This method is often used for mycotoxins with less complex structures or to introduce the ¹³C label at specific positions within the molecule. The synthesis can involve multiple steps, starting from a simple ¹³C-labeled building block and constructing the mycotoxin molecule through a series of chemical reactions. For example, ¹³C-labeled acetyl groups can be introduced into trichothecenes through acetylation reactions.
Purification and Characterization
Following synthesis or biosynthesis, the ¹³C-labeled mycotoxin must be purified to a high degree. This is typically achieved using chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).
The purified standard is then rigorously characterized to confirm its identity, and to determine its chemical and isotopic purity. The primary analytical techniques used for characterization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the labeled mycotoxin and to determine the positions of the ¹³C labels.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound and to assess its isotopic distribution.
Quantitative Data for ¹³C-Labeled Mycotoxin Standards
The quality and accuracy of a ¹³C-labeled mycotoxin standard are defined by several key parameters. The following table summarizes typical quantitative data for commercially available standards.
| Mycotoxin | Isotopic Purity (Atom % ¹³C) | Chemical Purity | Concentration | Solvent |
| ¹³C₁₇-Aflatoxin B1 | 99.3% | ≥98% | 0.5 µg/mL | Acetonitrile |
| ¹³C₁₇-Aflatoxin B2 | 99.3% | ≥98% | 0.5 µg/mL | Acetonitrile |
| ¹³C₁₇-Aflatoxin G1 | 99.3% | ≥98% | 0.5 µg/mL | Acetononitrile |
| ¹³C₁₇-Aflatoxin G2 | 98.7% | ≥98% | 0.5 µg/mL | Acetononitrile |
| ¹³C₂₀-Ochratoxin A | ≥98% | ≥98% | 10 µg/mL | Acetonitrile |
| ¹³C₃₄-Fumonisin B1 | 98% | ≥92.5% (HPLC) | 25 µg/mL | Acetonitrile/Water (50/50) |
| ¹³C₁₅-Deoxynivalenol | Not specified | ≥98% | 25 µg/mL | Acetonitrile |
| ¹³C₁₈-Zearalenone | ≥98% | 98.7% | 25 µg/mL | Acetonitrile |
Experimental Protocols
The following are generalized protocols for the biosynthetic and chemical synthesis of ¹³C-labeled mycotoxin standards.
Protocol for Biosynthetic Production of ¹³C-Labeled Aflatoxin B1
-
Culture Preparation: A high-yield strain of Aspergillus flavus is cultured in a suitable growth medium to obtain a sufficient biomass.
-
Labeling: The fungal culture is transferred to a defined medium containing [1,2-¹³C₂]acetate as the sole carbon source. The culture is incubated under optimal conditions for aflatoxin production.
-
Extraction: After the incubation period, the fungal mycelium and culture medium are separated. The aflatoxins are extracted from both the mycelium and the medium using a suitable solvent such as chloroform or acetone.
-
Purification: The crude extract is concentrated and subjected to purification by column chromatography followed by preparative HPLC to isolate ¹³C-labeled aflatoxin B1.
-
Characterization: The purified ¹³C-aflatoxin B1 is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and determine its isotopic enrichment.
-
Quantification: The concentration of the final standard solution is determined using a calibrated analytical method, such as HPLC with UV detection or quantitative NMR (qNMR).
Protocol for Chemical Synthesis of ¹³C-Labeled Deoxynivalenol (DON) Analog
This protocol is adapted from the synthesis of ¹³C₆-deoxynivalenol-3-β-d-glucoside and illustrates a general approach to chemical labeling.
-
Preparation of ¹³C-labeled Precursor: A ¹³C-labeled precursor, such as [¹³C₆]-glucose, is converted into a reactive intermediate. For example, bromination of acetylated [¹³C₆]-glucose to form 2,3,4,6-tetraacetyl-1-bromo-α-d-[¹³C₆]-glucopyranoside.
-
Coupling Reaction: The unlabeled mycotoxin (e.g., DON) is reacted with the ¹³C-labeled precursor in the presence of a catalyst (e.g., silver carbonate) in a suitable solvent like dichloromethane. The reaction is typically stirred at room temperature in the dark for several days.
-
Deprotection: Protecting groups (e.g., acetyl groups) are removed from the coupled product. This can be achieved by hydrolysis using a mild base.
-
Purification: The final ¹³C-labeled mycotoxin is purified using preparative HPLC.
-
Characterization and Quantification: The purified product is characterized by NMR and MS, and its concentration is accurately determined.
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes involved in the development and use of ¹³C-labeled mycotoxin standards.
References
- 1. STD#4010U Zearalenone 13C isotope labeled standard, CasNo.911392-43-3 Pribolab PTE.LTD China (Mainland) [pribolab0532.lookchem.com]
- 2. 伏马菌素 B1-13C34标准液 溶液 ~25 μg/mL in acetonitrile: water, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fumonisin B1-13C34 (fumonisin B1-13C34) | Isotope-Labeled Compounds | 1217458-62-2 | Invivochem [invivochem.com]
The Isotopic Sentinel: A Technical Guide to Deoxynivalenol-13C15 Purity and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deoxynivalenol-13C15 (DON-13C15), a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin deoxynivalenol. Deoxynivalenol, a major contaminant in cereals, poses a significant threat to food safety and public health. The use of a reliable internal standard is paramount for researchers and analytical scientists in mitigating these risks through precise and accurate detection. This document details the isotopic purity and distribution of DON-13C15, outlines experimental protocols for its use, and illustrates its role in analytical workflows and relevant biological pathways.
Quantitative Data on Isotopic Purity and Distribution
The fidelity of quantitative analysis using stable isotope dilution assays is fundamentally dependent on the isotopic purity and well-characterized distribution of the labeled internal standard. This compound is synthesized to have all 15 carbon atoms enriched with the carbon-13 isotope. This ensures a significant mass shift from the native deoxynivalenol (DON), allowing for clear differentiation in mass spectrometric analyses.
Table 1: Isotopic Purity Specifications for this compound
| Parameter | Specification | Source(s) |
| Isotopic Purity | ≥ 98% | [1] |
| Atom % 13C | ≥ 99.0% | - |
| Chemical Purity | ≥ 95% | - |
Table 2: Theoretical and Observed Isotopic Distribution
While a definitive certificate of analysis with a detailed isotopic distribution table is not publicly available, mass spectrometry data from published research allows for a representative summary. The primary ion will be at M+15, corresponding to the fully labeled molecule.
| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance | Notes |
| M (Unlabeled DON) | 296.32 | < 2% | Represents the unlabeled impurity. |
| M+1 | 297.32 | Minor | Contribution from natural abundance of 13C in unlabeled impurity. |
| ... | ... | ... | ... |
| M+15 (Fully Labeled) | 311.21 | > 98% | The target isotopologue, representing the fully 13C-labeled Deoxynivalenol. |
Experimental Protocols
The use of this compound as an internal standard is predominantly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Cereal Matrix
-
Extraction: A homogenized sample of the cereal matrix (e.g., maize, wheat) is extracted with a mixture of acetonitrile and water (e.g., 80:20 v/v) by shaking or blending.
-
Internal Standard Spiking: A known concentration of this compound solution is added to the sample extract at the earliest stage possible to account for variations in extraction efficiency and matrix effects.
-
Clean-up (Optional but Recommended): The extract may be passed through a solid-phase extraction (SPE) cartridge or a commercial clean-up column to remove interfering matrix components.[2]
-
Filtration: The final extract is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a generalized LC-MS/MS method. Specific parameters should be optimized for the instrument in use.
Table 3: Typical LC-MS/MS Parameters for Deoxynivalenol Analysis
| Parameter | Typical Setting |
| Liquid Chromatography | |
| LC Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (DON) | Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 295.1 -> 247.1, 295.1 -> 138.0)[3] |
| MRM Transition (DON-13C15) | Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 310.1 -> 262.1, 310.1 -> 145.0)[3] |
| Dwell Time | 50 - 100 ms |
| Collision Energy | Optimized for each transition. |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
Visualization of Workflows and Pathways
Analytical Workflow for DON Quantification
The following diagram illustrates the typical workflow for the quantification of deoxynivalenol in a sample matrix using this compound as an internal standard.
Caption: Analytical workflow for DON quantification using a stable isotope-labeled internal standard.
Deoxynivalenol-Induced Ribotoxic Stress Response Pathway
Deoxynivalenol exerts its toxicity primarily through the inhibition of protein synthesis by binding to the 60S subunit of the eukaryotic ribosome. This binding triggers a signaling cascade known as the ribotoxic stress response, which activates mitogen-activated protein kinases (MAPKs).[4] The use of isotopically labeled DON, such as this compound, is instrumental in metabolic studies to trace its fate and interaction with cellular components.
Caption: Simplified signaling pathway of Deoxynivalenol-induced ribotoxic stress response.
Synthesis and Purification
The synthesis of uniformly 13C-labeled Deoxynivalenol is a complex process that is not widely published in peer-reviewed literature and is often considered proprietary information by commercial producers. The general approach involves the cultivation of a DON-producing fungal strain, such as Fusarium graminearum, on a growth medium containing a uniformly 13C-labeled carbon source, typically 13C-glucose.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the biosynthesis and purification of this compound.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of deoxynivalenol in a variety of matrices. Its high isotopic purity and well-defined mass shift from the native compound make it an ideal internal standard for stable isotope dilution LC-MS/MS analysis. The detailed experimental protocols and understanding of its application in analytical workflows, as presented in this guide, are essential for researchers, scientists, and drug development professionals working to ensure food safety and understand the toxicological impact of mycotoxins. The provided visualizations of the analytical workflow and the biological signaling pathway of DON offer a clear and concise summary of the critical roles of this stable isotope-labeled compound in both analytical and biological sciences.
References
- 1. U-[13C15]-Deoxynivalenol | LIBIOS [libios.fr]
- 2. Stable isotopic labelling-assisted untargeted metabolic profiling reveals novel conjugates of the mycotoxin deoxynivalenol in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deoxynivalenol-13C15: Structure, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deoxynivalenol-13C15 (¹³C₁₅-DON), a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin Deoxynivalenol (DON). This document details its molecular characteristics, provides a validated experimental protocol for its use in analytical chemistry, and explores the biological signaling pathways affected by its unlabeled counterpart, DON.
Molecular Structure and Physicochemical Properties
This compound is a derivative of Deoxynivalenol where all 15 carbon atoms have been replaced with the stable isotope ¹³C. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to DON but has a distinct molecular weight, allowing for precise quantification while correcting for matrix effects and variations in instrument response.[1][2]
The molecular formula of this compound is ¹³C₁₅H₂₀O₆. Its structure is identical to that of Deoxynivalenol, a type B trichothecene mycotoxin characterized by a sesquiterpenoid structure with an epoxide ring at C12-13.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | ¹³C₁₅H₂₀O₆ |
| Molecular Weight | ~311.21 g/mol |
| Appearance | Typically supplied as a solution in acetonitrile |
| Storage Conditions | -20°C, protected from light |
| Purity | ≥98% |
| Synonyms | ¹³C₁₅-DON, Vomitoxin-¹³C₁₅ |
Experimental Protocols: Quantification of Deoxynivalenol in Cereals using LC-MS/MS
The following is a representative protocol for the quantification of Deoxynivalenol (DON) in a cereal matrix (e.g., maize, wheat) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established and validated procedures.[1][3][4]
Materials and Reagents
-
Deoxynivalenol (DON) analytical standard
-
This compound (¹³C₁₅-DON) internal standard solution (e.g., 25 µg/mL in acetonitrile)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
50 mL polypropylene centrifuge tubes
-
0.22 µm syringe filters (PTFE)
-
LC vials with micro-inserts
Sample Preparation
-
Homogenization: Grind a representative sample of the cereal grain to a fine powder (to pass a 20-mesh sieve).
-
Extraction:
-
Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).
-
Vortex thoroughly to ensure the entire sample is wetted.
-
Shake vigorously on a mechanical shaker for 60 minutes.
-
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the solid material.
-
Internal Standard Spiking and Dilution:
-
Transfer a 100 µL aliquot of the supernatant to an LC vial with a micro-insert.
-
Add a known amount of the this compound internal standard solution (e.g., 10 µL of a 2.5 µg/mL solution).
-
Add 890 µL of water to bring the final volume to 1 mL.
-
Vortex to mix. The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Parameters
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode often provides good sensitivity for DON.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example for negative mode):
-
Deoxynivalenol (DON):
-
Precursor ion (Q1): m/z 295.1
-
Product ion (Q3) for quantification: m/z 265.1
-
Product ion (Q3) for confirmation: m/z 138.0
-
-
This compound (¹³C₁₅-DON):
-
Precursor ion (Q1): m/z 310.1
-
Product ion (Q3): m/z 279.1
-
-
-
Ion Source Parameters: Optimize for the specific instrument, but typical values include:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Data Analysis and Quantification
-
Construct a calibration curve using a series of calibration standards containing known concentrations of DON and a constant concentration of ¹³C₁₅-DON.
-
Plot the ratio of the peak area of DON to the peak area of ¹³C₁₅-DON against the concentration of DON.
-
Quantify the amount of DON in the samples by interpolating the peak area ratios from the calibration curve.
Signaling Pathways and Biological Activity of Deoxynivalenol
While this compound is used as an analytical standard, its biological activity is considered identical to that of unlabeled Deoxynivalenol (DON). DON exerts its toxic effects by inhibiting protein synthesis and activating stress-activated signaling pathways.
The Ribotoxic Stress Response
The primary mechanism of DON's toxicity is the Ribotoxic Stress Response . DON binds to the 60S subunit of the eukaryotic ribosome, inhibiting protein synthesis. This binding event triggers a signaling cascade that activates mitogen-activated protein kinases (MAPKs).
Caption: DON-induced Ribotoxic Stress Response initiation.
MAPK Signaling Pathway Activation
DON is a potent activator of the MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these pathways leads to the downstream regulation of transcription factors and the expression of pro-inflammatory cytokines and chemokines.
Caption: Activation of MAPK signaling pathways by DON.
Induction of Apoptosis
At higher concentrations, DON can induce apoptosis (programmed cell death) in various cell types, particularly immune cells. This process is mediated through the activation of caspases and involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. The activation of p38 MAPK is often linked to the pro-apoptotic effects of DON.
Caption: Simplified pathway of DON-induced apoptosis.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Deoxynivalenol in complex matrices. Its use in stable isotope dilution LC-MS/MS methods significantly improves analytical accuracy by compensating for matrix-induced signal suppression or enhancement. Understanding the molecular characteristics of ¹³C₁₅-DON, coupled with a robust analytical methodology, is essential for researchers in food safety, toxicology, and drug development. Furthermore, knowledge of the intricate signaling pathways disrupted by its unlabeled analogue, DON, provides critical insights into its toxicological effects and potential avenues for therapeutic intervention or mitigation strategies.
References
Deoxynivalenol-13C15: A Technical Guide to its Certificate of Analysis, Quality Level, and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical standards, quality control, and biological significance of Deoxynivalenol-13C15. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, Deoxynivalenol (DON), a prevalent mycotoxin. This document details the specifications typically found on a Certificate of Analysis, outlines the analytical methodologies for its use, and explores the cellular signaling pathways affected by DON.
Certificate of Analysis and Quality Level
This compound is supplied as a certified reference material, ensuring high purity and accurate concentration for its use as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. The quality level of this standard is designated as "analytical standard," indicating its suitability for quantitative analysis. Below is a summary of typical product specifications found on a Certificate of Analysis from various suppliers.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Product Name | This compound | Uniformly labeled with 15 Carbon-13 isotopes. |
| CAS Number | 911392-36-4 | --- |
| Molecular Formula | ¹³C₁₅H₂₀O₆ | --- |
| Molecular Weight | ~311.21 g/mol | The mass shift of M+15 compared to the unlabeled DON is a key feature for mass spectrometry. |
| Concentration | ~25 µg/mL | Typically supplied in acetonitrile. |
| Chemical Purity | ≥97.0% (HPLC) | Determined by High-Performance Liquid Chromatography. |
| Isotopic Purity | ≥98% | The percentage of molecules that are fully labeled with ¹³C. |
| Storage Temperature | -20°C | Recommended for maintaining stability. |
Experimental Protocols
The primary application of this compound is as an internal standard in LC-MS/MS methods to correct for matrix effects and variations during sample preparation and analysis. This ensures accurate and precise quantification of DON in complex matrices such as food, feed, and biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DON Analysis
Objective: To accurately quantify Deoxynivalenol (DON) in a sample matrix using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Homogenize the sample (e.g., ground maize, wheat, or tissue).
-
Extract DON and the internal standard from the sample using a suitable solvent mixture (e.g., acetonitrile/water).
-
Add a known concentration of this compound to the sample extract.
-
(Optional) Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 × 100 mm).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Deoxynivalenol (DON): Monitor the transition from the precursor ion (e.g., m/z 295.1) to specific product ions.
-
This compound: Monitor the transition from the precursor ion (e.g., m/z 310.1) to its corresponding product ions. The use of the fully ¹³C isotope-labeled standard provides a clear mass difference, preventing spectral overlap.
-
-
Data Analysis: The ratio of the peak area of DON to the peak area of the this compound internal standard is used to construct a calibration curve and quantify the amount of DON in the sample. This ratiometric measurement corrects for any loss of analyte during sample processing and for signal suppression or enhancement in the mass spectrometer.[1][2][3]
-
Visualization of Workflows and Pathways
Quality Control and Certification Workflow
The following diagram illustrates the typical workflow for the production and certification of this compound as an analytical standard.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Commercial Availability and Application of Deoxynivalenol-¹³C₁₅ Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of the Deoxynivalenol-¹³C₁₅ (DON-¹³C₁₅) analytical standard. It further details its application as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of Deoxynivalenol (DON) in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercial Availability of Deoxynivalenol-¹³C₁₅
The Deoxynivalenol-¹³C₁₅ analytical standard is available from several reputable suppliers as a certified reference material. It is typically supplied as a solution in acetonitrile at a concentration of approximately 25 µg/mL. Below is a summary of commercially available options.
| Supplier | Product Name/Number | Concentration | Solvent | Purity/Certification |
| Sigma-Aldrich (Merck) | Deoxynivalenol-¹³C₁₅ solution (34128) | ~25 µg/mL | Acetonitrile | Analytical Standard, Certificate of Analysis available |
| Romer Labs | Biopure™ U-[¹³C₁₅]-Deoxynivalenol (10000332, 10006137) | 25 µg/mL | Acetonitrile | Certificate of Analysis available, Isotopic Purity ≥98% |
| LGC Standards | Deoxynivalenol ¹³C₁₅ 25 µg/mL in Acetonitrile (DRE-A12147100AL-25) | 25 µg/mL | Acetonitrile | Certified Reference Material, ISO 17034 |
| Fisher Scientific | Deoxynivalenol-¹³C₁₅ Solution, 25 µg/mL in Acetonitrile (111017942) | 25 µg/mL | Acetonitrile | Analytical Standard |
| Achemtek | Deoxynivalenol-¹³C₁₅ Solution in Acetonitrile, 25µg/mL (MSK7213C15-25A) | 25 µg/mL | Acetonitrile | Purity: 98+% |
| GlpBio | 4-deoxy Nivalenol-¹³C₁₅ (GC46635) | Not specified (solid or solution) | Not specified | For research use only |
| Libios | U-[¹³C₁₅]-Deoxynivalenol (DON13C15-25) | 25 µg/mL | Acetonitrile | Isotopic purity 98%, Certificate of Analysis available |
The Principle of Stable Isotope Dilution Analysis (SIDA)
Stable isotope dilution analysis is a powerful technique for quantitative analysis in mass spectrometry. It relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. This internal standard, in this case, DON-¹³C₁₅, is chemically identical to the native analyte (DON) but has a different mass due to the incorporation of heavy isotopes (¹³C).
The key advantages of this approach are the correction for matrix effects and procedural losses during sample preparation and analysis. Since the internal standard and the analyte behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization in the mass spectrometer's source due to co-eluting matrix components will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, an accurate quantification can be achieved.
Caption: Logical flow of Stable Isotope Dilution Analysis.
Experimental Protocols for Deoxynivalenol Analysis using DON-¹³C₁₅
The following are detailed methodologies for the analysis of Deoxynivalenol in cereals and urine using DON-¹³C₁₅ as an internal standard.
Analysis of Deoxynivalenol in Cereals
This protocol is a synthesis of commonly employed methods for the extraction and quantification of DON in cereal matrices such as maize, wheat, and barley.[1][2]
3.1.1. Sample Preparation and Extraction
-
Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
-
Weighing: Accurately weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add a known amount of the Deoxynivalenol-¹³C₁₅ internal standard solution to the sample. The amount should be chosen to yield a concentration within the calibration range.
-
Extraction: Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v or 80:20 v/v), to the centrifuge tube.[1]
-
Shaking: Cap the tube and shake vigorously for 60 minutes at room temperature using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at a minimum of 3,500 rpm for 10 minutes to separate the solid matrix from the supernatant.
-
Dilution and Filtration: Transfer an aliquot of the supernatant to a clean tube and dilute with an appropriate solvent (e.g., mobile phase A) to bring the analyte concentration into the calibrated range. Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).[2]
-
Mobile Phase:
-
A: Water with a modifier such as 5 mM ammonium acetate or 0.1% formic acid.
-
B: Methanol or acetonitrile with the same modifier.
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, holds for a short period, and then returns to the initial conditions for column re-equilibration. A total run time is typically around 7-15 minutes.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 25-40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative mode is often preferred for DON.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Deoxynivalenol (DON) | 295.1 | 265.1 | 138.0 | -20 to -30 |
| Deoxynivalenol-¹³C₁₅ | 310.1 | 279.1 | 145.0 | -20 to -30 |
Note: Collision energies and other MS parameters should be optimized for the specific instrument used.
Analysis of Deoxynivalenol in Urine
This protocol outlines a method for the determination of DON in human urine, which is crucial for biomonitoring and exposure assessment.
3.2.1. Sample Preparation and Extraction
-
Enzymatic Hydrolysis (for total DON): To measure both free and glucuronide-conjugated DON, an enzymatic hydrolysis step is required.
-
To 1 mL of urine in a glass tube, add a buffer (e.g., sodium acetate) and β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture (e.g., at 37 °C for 16 hours).
-
-
Fortification: Add the Deoxynivalenol-¹³C₁₅ internal standard to the hydrolyzed (or non-hydrolyzed for free DON) urine sample.
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):
-
SPE: Use a suitable SPE cartridge (e.g., Oasis HLB). Condition the cartridge, load the sample, wash with a polar solvent (e.g., water), and elute the analytes with a less polar solvent (e.g., methanol or acetonitrile).
-
LLE: Add an immiscible organic solvent (e.g., ethyl acetate) to the urine sample, vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer.
-
-
Evaporation and Reconstitution: Evaporate the eluate or organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3.2.2. LC-MS/MS Analysis
The LC-MS/MS parameters are generally similar to those used for cereal analysis, with potential adjustments to the gradient profile to optimize separation from the urine matrix components. The same MRM transitions for DON and its ¹³C₁₅-labeled internal standard are used.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the analysis of Deoxynivalenol in a food matrix using Deoxynivalenol-¹³C₁₅ as an internal standard.
Caption: Step-by-step workflow for mycotoxin analysis.
This guide provides a comprehensive overview for researchers and professionals working with Deoxynivalenol. The use of the Deoxynivalenol-¹³C₁₅ analytical standard in conjunction with LC-MS/MS offers a robust and accurate method for the quantification of this important mycotoxin in diverse and complex samples.
References
A Technical Guide to the Stability and Storage of Deoxynivalenol-13C15 Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Deoxynivalenol-13C15 (DON-13C15) solution, a critical internal standard for the accurate quantification of its unlabeled counterpart in various matrices. The information presented is collated from manufacturer datasheets, regulatory guidelines, and scientific literature.
Core Concepts in Stability and Storage
This compound is a stable, non-radioactive, isotopically labeled version of the mycotoxin Deoxynivalenol.[1] As an internal standard in mass spectrometry-based methods, its stability is paramount for ensuring the accuracy and reliability of analytical results.[1][2][3] The physicochemical properties of DON-13C15 are nearly identical to that of Deoxynivalenol, and thus, its stability profile is expected to be very similar.
The primary factors influencing the stability of DON-13C15 in solution are temperature, the choice of solvent, and exposure to light. Improper handling and storage can lead to degradation of the analyte, compromising the integrity of experimental data.
Recommended Storage Conditions
Manufacturers and regulatory bodies consistently recommend the following storage conditions for this compound solutions to ensure their long-term stability.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C (with acceptable ranges of -10°C to -25°C and -20°C ± 5°C) | [4] |
| Light Exposure | Store in the dark; protect from light. The use of amber vials is recommended. | |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
Long-Term Stability Data
| Solvent | Temperature | Duration | Stability Outcome | Source |
| Acetonitrile | -18°C | At least 2 years | Stable | |
| Acetonitrile | -18°C to +40°C | Up to 24 months | No significant degradation observed. | |
| Acetonitrile | +4°C | At least 2 years | Stable for mixed standards of DON and its derivatives. | |
| Ethyl Acetate | +4°C | 24 months | 21% decrease in DON concentration. | |
| Methanol | Room Temperature | 22 days | Transesterification can occur. Not recommended for long-term storage at this temperature. | |
| Acetonitrile-Water (1:1, v/v) | Ambient Temperature | Not specified | Considered a good solvent for long-term storage. | |
| Acidified Acetonitrile-Water | Not specified | 4.5 hours | Concentration remained constant. |
It is important to note that while acetonitrile is the most common and recommended solvent for DON-13C15, the addition of water may be suitable for certain applications, and acidification can enhance short-term stability.
Experimental Protocols
While detailed, specific stability testing protocols for DON-13C15 are proprietary to manufacturers, a general workflow for handling and use can be established based on best practices for isotopically labeled mycotoxin standards.
General Handling and Usage Protocol
A standardized protocol for handling this compound solution is crucial to maintain its integrity.
Caption: Workflow for Handling this compound Solution.
Protocol for Stability Assessment by UV-Spectrophotometry
A common method to monitor the stability of a standard solution is by UV-spectrophotometry. A significant change in absorbance over time can indicate degradation.
Caption: Protocol for Stability Assessment using UV-Spectrophotometry.
Summary and Key Takeaways
-
Optimal Storage: this compound solution should be stored at -20°C and protected from light to ensure its long-term stability.
-
Solvent of Choice: Acetonitrile is the most common and recommended solvent.
-
Handling: Always allow the solution to reach room temperature before use and ensure it is homogenized. Keep the container tightly sealed to prevent solvent evaporation and contamination.
-
Stability Duration: Based on data from the parent compound, DON-13C15 in acetonitrile is expected to be stable for at least two years when stored correctly.
-
Verification: For critical applications, the stability of the solution should be periodically verified. The Certificate of Analysis provided by the manufacturer should always be consulted for lot-specific information and expiry dates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. achemtek.com [achemtek.com]
Deoxynivalenol-¹³C₁₅: A Technical Guide to Tracing Mycotoxin Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of ¹³C₁₅-labeled Deoxynivalenol (DON-¹³C₁₅) in tracing the metabolic pathways of this prevalent mycotoxin. The use of stable isotope labeling has revolutionized the study of xenobiotic metabolism, offering unparalleled accuracy and sensitivity in identifying and quantifying metabolites in complex biological matrices. This document details the experimental protocols, quantitative data, and metabolic pathways elucidated through the use of DON-¹³C₁₅.
Introduction
Deoxynivalenol (DON), a type B trichothecene mycotoxin produced by Fusarium species, is a frequent contaminant of cereal grains worldwide.[1][2] Its presence in food and feed poses a significant health risk to humans and animals due to its toxic effects, which include inhibition of protein synthesis, immunotoxicity, and gastrointestinal inflammation.[1][2] Understanding the metabolic fate of DON is crucial for assessing its toxicity, developing detoxification strategies, and establishing accurate biomarkers of exposure. The use of fully carbon-13 labeled DON (DON-¹³C₁₅) as an internal standard and tracer has become the gold standard for such investigations, enabling precise quantification and the discovery of novel metabolites.[3]
Advantages of Using Deoxynivalenol-¹³C₁₅
Stable isotope-labeled internal standards are paramount for correcting matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, thereby improving the accuracy and precision of quantification. DON-¹³C₁₅ is an ideal internal standard because it co-elutes with unlabeled DON and its metabolites, experiencing the same ionization suppression or enhancement, which allows for reliable correction. Furthermore, its use in stable isotope labeling (SIL) assisted untargeted metabolic profiling allows for the confident identification of DON-derived metabolites from complex datasets.
Quantitative Analysis of DON and its Metabolites
The application of DON-¹³C₁₅ as an internal standard significantly improves the recovery and accuracy of DON quantification in various matrices. Without an internal standard, apparent recoveries can be as low as 29% in wheat and 37% in maize. However, with the use of DON-¹³C₁₅, recoveries are corrected to 95% and 99%, respectively.
Table 1: Recovery of Deoxynivalenol (DON) with and without ¹³C₁₅-DON Internal Standard
| Matrix | Apparent Recovery (without IS) | Corrected Recovery (with ¹³C₁₅-DON IS) |
| Wheat | 29 ± 6% | 95 ± 3% |
| Maize | 37 ± 5% | 99 ± 3% |
Data sourced from Kluger et al. (2006).
In human studies, the administration of DON and its masked form, DON-3-glucoside (D3G), has allowed for the quantification of various urinary metabolites. Following a single bolus administration, a significant percentage of the ingested mycotoxin is recovered in the urine within 24 hours.
Table 2: Urinary Excretion of DON and its Metabolites in Humans within 24 Hours
| Administered Compound | Total Recovery in Urine | Major Urinary Metabolites |
| Deoxynivalenol (DON) | 64% | DON-15-glucuronide, free DON, DON-3-glucuronide |
| DON-3-glucoside (D3G) | 58% | DON-15-glucuronide, free DON, DON-3-glucuronide, DOM-1 |
Data sourced from Vidal et al. (2018).
Experimental Protocols
Untargeted Screening for DON Metabolites in Plants
This protocol describes a stable isotopic labeling (SIL) assisted approach for the untargeted detection of DON biotransformation products in wheat.
a. Inoculation:
-
Prepare a 1:1 (v/v) mixture of non-labeled DON and fully ¹³C-labeled DON (DON-¹³C₁₅).
-
Inoculate flowering wheat ears with 100 µg of the mixture.
b. Sample Preparation:
-
Harvest wheat samples at desired time points post-inoculation.
-
Freeze-dry and grind the samples to a fine powder.
-
Extract the metabolites using a suitable solvent system (e.g., acetonitrile/water).
-
Centrifuge the extract to pellet solid debris.
c. LC-HRMS Analysis:
-
Analyze the supernatant using liquid chromatography-high resolution mass spectrometry (LC-HRMS).
-
Employ a gradient elution suitable for separating polar and non-polar metabolites.
-
Acquire data in full scan mode to detect all potential metabolites.
d. Data Processing:
-
Utilize software like MetExtract for the automated extraction of corresponding peak pairs of labeled and non-labeled metabolites.
-
Confirm the identity of known metabolites (e.g., DON, D3G) by comparing with authentic standards.
-
Annotate novel metabolites based on accurate mass measurements and MS/MS fragmentation patterns.
Quantitative Analysis of DON in Cereal Matrices using LC-MS/MS
This protocol details the use of DON-¹³C₁₅ as an internal standard for the accurate quantification of DON in maize and wheat without extensive cleanup.
a. Sample Preparation:
-
Grind cereal samples to a fine powder.
-
Weigh a representative portion of the sample.
-
Extract DON by shaking with a mixture of acetonitrile and water (e.g., 84:16, v/v).
-
Centrifuge the samples to separate the solid matrix from the extract.
b. Internal Standard Spiking and Calibration:
-
Prepare a series of calibration standards of unlabeled DON.
-
Spike a known amount of DON-¹³C₁₅ into each calibration standard and the sample extracts.
c. LC-MS/MS Analysis:
-
Inject the spiked samples and standards into an LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring specific transitions for both DON and DON-¹³C₁₅.
d. Quantification:
-
Calculate the ratio of the peak area of DON to the peak area of DON-¹³C₁₅ for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of DON in the samples from the calibration curve.
Metabolic Pathways of Deoxynivalenol
The biotransformation of DON occurs through two primary routes: glucosylation and glutathione conjugation in plants, and glucuronidation in humans.
Plant Metabolism of DON
In plants such as wheat, DON is detoxified through conjugation with glucose and glutathione. The primary glucosylated metabolite is DON-3-glucoside (D3G). Additionally, a glutathione (GSH) conjugate of DON is formed, which is further processed into cysteine-glycine and cysteine conjugates.
Caption: Metabolic pathways of Deoxynivalenol in plants.
Human Metabolism of DON
In humans, DON is rapidly absorbed, metabolized, and excreted. The primary route of metabolism is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver, leading to the formation of DON-3-glucuronide and DON-15-glucuronide. A minor portion is converted to de-epoxy DON (DOM-1).
Caption: Metabolic pathways of Deoxynivalenol in humans.
Experimental Workflow and Signaling Pathways
Typical Experimental Workflow for ¹³C₁₅-DON Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using DON-¹³C₁₅.
Caption: General workflow for DON-¹³C₁₅ metabolic tracing.
DON-Induced Alterations in Cellular Signaling
DON exposure can lead to significant changes in cellular metabolism, including purine and glutathione metabolism. These alterations are indicative of cellular stress and can impact immune function.
Caption: Impact of DON on key cellular metabolic pathways.
Conclusion
The use of Deoxynivalenol-¹³C₁₅ is an indispensable tool for accurately tracing and quantifying the metabolic fate of DON in various biological systems. This technical guide has provided an overview of the methodologies, quantitative data, and elucidated metabolic pathways. The detailed protocols and visualizations serve as a valuable resource for researchers and scientists in the fields of mycotoxicology, drug metabolism, and food safety, facilitating further research into the toxicokinetics and detoxification of this important mycotoxin.
References
- 1. Stable isotope dilution analysis of the Fusarium mycotoxins deoxynivalenol and 3-acetyldeoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Metabolic Characteristics Induced by Deoxynivalenol in 3D4/21 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Deoxynivalenol-13C15 as a Robust Internal Standard for Accurate LC-MS/MS Quantification
Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of mycotoxins in various matrices.
Introduction
Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a common contaminant in cereals and poses a significant health risk to humans and animals. Accurate and reliable quantification of DON is crucial for food safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for mycotoxin analysis due to its high sensitivity and selectivity. However, complex sample matrices can cause ion suppression or enhancement, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as Deoxynivalenol-13C15 (¹³C₁₅-DON), is the most effective method to compensate for these matrix effects and ensure the accuracy and precision of the analytical method.[1][2][3] This application note provides a detailed protocol for the use of ¹³C₁₅-DON as an internal standard for the LC-MS/MS analysis of DON in various matrices.
Principle
Stable isotope dilution analysis (SIDA) with ¹³C₁₅-DON is based on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. ¹³C₁₅-DON is an ideal internal standard as it has the same physicochemical properties as the native DON, meaning it co-elutes during chromatography and experiences the same matrix effects during ionization.[2][4] Because the mass spectrometer can differentiate between the native and the labeled compound due to their mass difference, the ratio of the analyte to the internal standard signal is used for quantification. This ratiometric measurement corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.
Quantitative Data Summary
The use of ¹³C₁₅-DON as an internal standard significantly improves the accuracy of DON quantification by correcting for matrix effects. The following tables summarize the recovery data from studies on different matrices.
Table 1: Recovery of Deoxynivalenol (DON) in Cereal Matrices With and Without ¹³C₁₅-DON Internal Standard
| Matrix | Apparent Recovery (External Calibration) | Recovery with ¹³C₁₅-DON (Internal Calibration) | Reference |
| Wheat | 29% ± 6% | 95% ± 3% | |
| Maize | 37% ± 5% | 99% ± 3% | |
| Maize | 76% ± 1.9% | 101% ± 2.4% | |
| Maize | 86% (Signal Suppression/Enhancement) | 103% (Corrected) |
Table 2: Method Performance Parameters for DON Analysis using ¹³C₁₅-DON in Soil
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1 ng/g soil | |
| Limit of Detection (LOD) | 0.3 ng/g soil | |
| Recovery | > 80% |
Experimental Protocols
This section provides a general protocol for the analysis of DON using ¹³C₁₅-DON as an internal standard. The protocol may need to be optimized for specific matrices and instrumentation.
Materials and Reagents
-
Deoxynivalenol (DON) analytical standard
-
This compound (¹³C₁₅-DON) internal standard solution (e.g., 25 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Extraction solvent: Acetonitrile/water (e.g., 84:16, v/v or 79:20:1 with 1% acetic acid)
Sample Preparation
-
Homogenization: Homogenize the solid sample (e.g., ground cereals, soil) to ensure a representative sample.
-
Spiking: Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube. Add a known amount of the ¹³C₁₅-DON internal standard solution. The amount of internal standard added should be comparable to the expected concentration of DON in the sample.
-
Extraction: Add the extraction solvent (e.g., 20 mL of acetonitrile/water) to the sample.
-
Shaking: Shake the sample vigorously for a specified time (e.g., 60 minutes) using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to separate the solid material.
-
Dilution: Take an aliquot of the supernatant and dilute it with the initial mobile phase composition for LC-MS/MS analysis. A clean-up step using solid-phase extraction (SPE) or immunoaffinity columns can be included for very complex matrices, but is often not necessary when using an isotopic internal standard.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode. Both have been reported to be effective.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two transitions for both DON and ¹³C₁₅-DON for confirmation and quantification.
Table 3: Example MRM Transitions for DON and ¹³C₁₅-DON
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Deoxynivalenol (DON) | [M+H]⁺ 297.1 | 249.1 | 203.1 |
| This compound (¹³C₁₅-DON) | [M+H]⁺ 312.1 | 263.2 | 216.1 |
| Deoxynivalenol (DON) | [M+CH₃COO]⁻ 355.1 | 295.1 | 59.1 |
| This compound (¹³C₁₅-DON) | [M+CH₃COO]⁻ 370.1 | 310.1 | 59.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of both DON and ¹³C₁₅-DON.
-
Calculate the response ratio (Area_DON / Area_¹³C₁₅-DON).
-
Prepare a calibration curve by plotting the response ratio of a series of calibration standards against their known concentrations.
-
Determine the concentration of DON in the sample by interpolating the response ratio of the sample on the calibration curve.
Diagrams
Caption: Experimental workflow for DON analysis using ¹³C₁₅-DON.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. foodriskmanagement.com [foodriskmanagement.com]
Application Note & Protocol: Quantification of Deoxynivalenol (DON) in Maize using ¹³C₁₅-DON Stable Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a common contaminant in maize and other cereals, posing a significant health risk to humans and animals. Accurate quantification of DON is crucial for food safety and toxicological studies. The stable isotope dilution assay (SIDA) using ¹³C-labeled internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis. This method offers high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the quantification of DON in maize using ¹³C₁₅-deoxynivalenol (¹³C₁₅-DON) as an internal standard.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of ¹³C₁₅-DON, a stable, isotopically labeled form of DON, is added to the maize sample prior to extraction.[3][4] This internal standard behaves chemically and physically identically to the native DON throughout the sample preparation and analysis process. By measuring the ratio of the native DON to the ¹³C₁₅-DON using LC-MS/MS, the concentration of DON in the original sample can be accurately determined, effectively correcting for any losses during sample processing or fluctuations in instrument performance.[1]
Experimental Protocols
Sample Preparation and Extraction
Proper sampling is critical for obtaining representative results, as mycotoxin distribution in a grain lot can be heterogeneous.
1.1. Sampling:
-
Collect a large, representative bulk sample from the maize lot. For harvested grain, it is recommended to collect at least ten probes from various locations or multiple collections from a moving stream of grain.
-
The entire bulk sample should be finely ground to pass through a No. 20 sieve to ensure homogeneity.
1.2. Extraction:
-
Weigh 5.00 ± 0.01 g of the homogenized maize sample into a 50 mL centrifuge tube.
-
Add a known amount of ¹³C₁₅-DON internal standard solution. For example, add 400 µL of a 1 µg/mL ¹³C₁₅-DON solution in acetonitrile.
-
Add 20 mL of extraction solvent. A common and effective solvent is a mixture of acetonitrile and water (e.g., 84:16 v/v or 80:20 v/v). Some methods also include a small percentage of acetic acid (e.g., acetonitrile/water/acetic acid 79/20/1, v/v/v) to improve extraction efficiency, although it may not be necessary for type B trichothecenes.
-
Shake the mixture vigorously for 60 minutes at room temperature on a rotary shaker (e.g., 200 rpm).
-
Centrifuge the sample at 3500 rpm to pellet the solid matrix.
-
Transfer an aliquot of the supernatant for further processing or direct analysis.
Sample Clean-up (Optional)
For many modern, sensitive LC-MS/MS systems, a sample clean-up step may not be necessary, especially when using a stable isotope dilution assay which corrects for matrix effects. However, for complex matrices or less sensitive instrumentation, a clean-up step can improve results.
2.1. Immunoaffinity Column (IAC) Clean-up:
-
Dilute the crude extract with water to reduce the organic solvent concentration, as required by the IAC manufacturer.
-
Pass the diluted extract through an immunoaffinity column specific for DON.
-
Wash the column with water to remove interfering compounds.
-
Elute DON and ¹³C₁₅-DON from the column using methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 × 100 mm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at around 40°C.
3.2. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for DON.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both DON and ¹³C₁₅-DON are monitored. The exact m/z values will depend on the adduct ion formed (e.g., [M-H]⁻ or [M+CH₃COO]⁻).
Data Presentation
The following tables summarize typical quantitative data for the analysis of DON in maize using a ¹³C₁₅-DON internal standard.
Table 1: LC-MS/MS Method Performance Parameters.
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 3 - 1000 µg/L | |
| Correlation Coefficient (r²) | > 0.998 | |
| Limit of Detection (LOD) | 1.0 µg/kg |
| Limit of Quantification (LOQ) | 5.0 µg/kg | |
Table 2: Recovery and Matrix Effect Data.
| Analyte | Matrix Effect (without IS) | Apparent Recovery (with IS) | Reference |
|---|---|---|---|
| DON | 37 ± 5% | 99 ± 3% |
| DON | 86% | 103% | |
Visualizations
Caption: Experimental workflow for DON quantification in maize.
Caption: Principle of Isotope Dilution for DON quantification.
References
Application Note & Protocol: Determination of Deoxynivalenol in Wheat with ¹³C₁₅-DON Internal Standard
Introduction
Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a prevalent contaminant in wheat and other cereals, posing a significant risk to human and animal health.[1][2] Accurate quantification of DON is crucial for food safety and regulatory compliance. This application note details a robust and reliable method for the determination of DON in wheat using a stable isotope-labeled internal standard, ¹³C₁₅-Deoxynivalenol (¹³C₁₅-DON), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard is the gold standard for mycotoxin analysis as it effectively compensates for matrix effects during ionization and variations in sample preparation, leading to enhanced accuracy and precision.[3][4][5]
This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, covering sample preparation, analytical instrumentation, and data analysis.
Experimental Workflow
The overall experimental workflow for the determination of DON in wheat is depicted below.
Caption: Workflow for Deoxynivalenol (DON) analysis in wheat.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure the representativeness and accuracy of the results.
1.1. Sampling and Grinding:
-
Obtain a representative wheat sample of at least 1 kg.
-
Grind the entire sample to a fine powder (to pass a 20-mesh sieve) using a laboratory mill. Homogeneity is crucial due to the uneven distribution of mycotoxins.
1.2. Extraction:
-
Weigh 25 g of the homogenized wheat sample into a blender jar.
-
Add 100 mL of an acetonitrile/water (84:16, v/v) extraction solvent.
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
1.3. Internal Standard Spiking and Dilution:
-
Transfer a 1 mL aliquot of the filtered extract into a 2 mL autosampler vial.
-
Add a known amount of ¹³C₁₅-DON internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Dilute the extract with a suitable solvent (e.g., methanol:water 10:90, v/v) to bring the analyte concentration within the calibration range.
-
Vortex the vial for 30 seconds.
-
The sample is now ready for LC-MS/MS analysis. For methods that do not employ cleanup, direct injection of the diluted extract is possible.
1.4. Optional Cleanup (Immunoaffinity Column):
For matrices with significant interference, an optional cleanup step can be performed.
-
Pass 8 mL of the filtered extract through a MycoSep® 225 cleanup column or a similar immunoaffinity column.
-
Collect 4 mL of the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Proceed with internal standard spiking as described in section 1.3.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute DON and its internal standard.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for DON.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for DON and ¹³C₁₅-DON should be optimized. Commonly used transitions are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Deoxynivalenol (DON) | 355 [M+CH₃COO]⁻ | 295 | 265 |
| ¹³C₁₅-Deoxynivalenol (¹³C₁₅-DON) | 370 [¹³C₁₅-M+CH₃COO]⁻ | 310 | 278 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.
Logical Relationship for Calibration
The use of an internal standard relies on the consistent ratio between the analyte and the standard.
Caption: Logic of internal standard calibration for DON quantification.
Data Presentation
The following tables summarize typical quantitative data for the determination of DON in wheat using a ¹³C₁₅-DON internal standard.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 4 - 20 µg/kg | |
| Limit of Quantification (LOQ) | 8 - 50 µg/kg | |
| Linearity (R²) | > 0.99 | |
| Intraday Precision (%RSD) | < 10% | |
| Interday Precision (%RSD) | < 15% |
Table 2: Recovery Data With and Without Internal Standard
The use of ¹³C₁₅-DON significantly improves recovery rates by correcting for matrix effects.
| Matrix | Apparent Recovery (without IS) | Recovery (with ¹³C₁₅-DON IS) | Reference |
| Wheat | 29 ± 6% | 95 ± 3% | |
| Maize | 37 ± 5% | 99 ± 3% |
Conclusion
The described LC-MS/MS method utilizing a ¹³C₁₅-DON internal standard provides a highly accurate, precise, and reliable approach for the quantification of deoxynivalenol in wheat. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories involved in food safety testing and mycotoxin research. The implementation of this method can aid in ensuring compliance with regulatory limits and safeguarding consumer health.
References
- 1. Analysis of Deoxynivalenol and Deoxynivalenol-3-glucoside in Hard Red Spring Wheat Inoculated with Fusarium Graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
Application of Deoxynivalenol-13C15 in Mycotoxin Food Safety Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynivalenol (DON), also known as vomitoxin, is a prevalent mycotoxin produced by Fusarium species that contaminates a wide range of cereal grains such as wheat, maize, and barley.[1] Its presence in food and feed poses a significant health risk to humans and animals, causing a range of toxic effects from gastroenteritis to immune system modulation.[2][3] Regulatory bodies worldwide have established maximum permissible levels for DON in various commodities to ensure food safety. Accurate and reliable quantification of DON is therefore crucial for monitoring contamination and enforcing these regulations.
Analytical methods for mycotoxin determination, particularly liquid chromatography-mass spectrometry (LC-MS), can be hampered by matrix effects.[4][5] These effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Deoxynivalenol-13C15 (DON-13C15), is the most effective strategy to compensate for these matrix effects. By behaving almost identically to the native analyte during extraction, chromatography, and ionization, DON-13C15 allows for precise and accurate quantification of DON across diverse and complex food matrices.
This document provides detailed application notes and protocols for the use of this compound in the routine analysis of DON in food samples by LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (in this case, DON-13C15) to the sample prior to analysis. The native analyte (DON) and the labeled internal standard are chemically identical and thus exhibit the same behavior during sample preparation and analysis. By measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the sample can be accurately determined, irrespective of sample losses during preparation or matrix-induced signal suppression or enhancement in the mass spectrometer.
Experimental Protocols
Sample Preparation: Extraction from Cereal Matrix (e.g., Maize, Wheat)
This protocol describes a generic extraction procedure for DON from cereal grains. Optimization may be required for different matrices.
Materials:
-
Homogenized and finely ground cereal sample
-
This compound (DON-13C15) standard solution
-
Extraction solvent: Acetonitrile/Water (84:16, v/v)
-
Centrifuge tubes (50 mL)
-
High-speed blender or shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of DON-13C15 internal standard solution. The spiking level should be chosen to be in the mid-range of the expected DON concentration in the samples.
-
Add 20 mL of the extraction solvent (Acetonitrile/Water, 84:16, v/v).
-
Vortex the tube for 1 minute to ensure the sample is fully wetted.
-
Extract for 60 minutes using a high-speed blender or a rotary shaker.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant into a clean tube.
-
For some complex matrices, a clean-up step using solid-phase extraction (SPE) cartridges may be necessary to remove interfering compounds. However, the use of DON-13C15 can often obviate the need for extensive clean-up.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters (Example for Negative ESI):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| DON | 295.1 | 247.1 | 138.0 | -15 |
| DON-13C15 | 310.1 | 260.1 | 145.0 | -15 |
Note: These parameters are illustrative and should be optimized for the specific instrument used.
Data Presentation
The use of this compound as an internal standard significantly improves the accuracy and precision of DON quantification. The following tables summarize typical recovery data, demonstrating the effectiveness of this approach.
Table 1: Recovery of Deoxynivalenol (DON) in Maize and Wheat with and without Internal Standard Correction
| Matrix | Apparent Recovery without IS (%) | Recovery with DON-13C15 IS (%) |
| Maize | 37 ± 5 | 99 ± 3 |
| Wheat | 29 ± 6 | 95 ± 3 |
Table 2: Comparison of External Calibration vs. Internal Calibration for DON in Maize
| Calibration Method | Recovery (%) | Relative Standard Deviation (%) |
| External Calibration | 76 | 1.9 |
| Internal Calibration (with DON-13C15) | 101 | 2.4 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DON analysis using DON-13C15.
Deoxynivalenol-Induced MAPK Signaling Pathway
Caption: Simplified MAPK signaling pathway activated by DON.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of DON in food safety testing. The stable isotope dilution method effectively mitigates matrix effects, leading to high-quality analytical data that is crucial for regulatory compliance and consumer protection. The protocols and data presented herein provide a solid foundation for laboratories to implement this robust analytical approach for routine mycotoxin monitoring.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Toxicology of deoxynivalenol (vomitoxin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]
Stable isotope dilution assay protocol for deoxynivalenol quantification
Application Notes and Protocols
Topic: Stable Isotope Dilution Assay Protocol for Deoxynivalenol Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxynivalenol (DON), a trichothecene mycotoxin produced by Fusarium fungi, is a common contaminant in cereals like wheat, maize, and barley.[1][2] Its presence in food and feed poses significant health risks to humans and animals. Accurate quantification of DON is crucial for food safety and risk assessment. Stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate and robust method for mycotoxin determination.[1] This method utilizes a stable isotope-labeled internal standard, such as ¹³C-deoxynivalenol, which co-elutes with the native analyte and compensates for matrix effects and variations during sample preparation and analysis.[3][4] The use of a ¹³C-labeled internal standard significantly improves the accuracy and precision of DON quantification by correcting for signal suppression or enhancement caused by the sample matrix.
Principle of Stable Isotope Dilution Assay
The core principle of SIDA lies in the addition of a known amount of a stable isotope-labeled analogue of the analyte (in this case, ¹³C₁₅-DON) to the sample at the beginning of the analytical procedure. This internal standard (IS) is chemically identical to the analyte of interest (DON) but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C). Because the IS and the analyte behave identically during extraction, cleanup, and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the IS. In the mass spectrometer, the analyte and the IS are detected as distinct ions with different mass-to-charge ratios (m/z). The concentration of the native analyte is then determined by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.
Caption: Principle of the Stable Isotope Dilution Assay (SIDA).
Materials and Reagents
-
Standards:
-
Deoxynivalenol (DON) analytical standard
-
¹³C₁₅-Deoxynivalenol (¹³C₁₅-DON) internal standard (IS) solution (e.g., ~25 µg/mL in acetonitrile)
-
-
Solvents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
-
Chemicals:
-
Ammonium acetate (for mobile phase modification, optional)
-
-
Sample Preparation Supplies:
-
Centrifuge tubes (50 mL)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials with microinserts
-
-
Equipment:
-
Homogenizer or blender
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Experimental Protocols
Standard Solution Preparation
-
DON Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of DON standard and dissolve it in acetonitrile to achieve the desired concentration.
-
¹³C₁₅-DON Working Internal Standard (IS) Solution (e.g., 500 ng/mL): Dilute the commercially available ¹³C₁₅-DON stock solution with acetonitrile/water (e.g., 20/80, v/v) to the final working concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the DON stock solution with the extraction solvent (e.g., acetonitrile/water, 80/20, v/v) to cover the expected concentration range of DON in the samples (e.g., 3 to 1000 µg/L).
Sample Preparation
-
Homogenization: Grind a representative portion of the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (acetonitrile/water, 80/20, v/v).
-
Vortex or shake vigorously for a specified time (e.g., 60 minutes on a rotary shaker).
-
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 12,000 rpm for 10 minutes) to pellet the solid matrix.
-
Internal Standard Spiking and Dilution:
-
Transfer an aliquot of the supernatant (e.g., 80 µL) to an autosampler vial containing a microinsert.
-
Add a fixed volume of the ¹³C₁₅-DON working IS solution (e.g., 20 µL of 500 ng/mL solution) to the vial.
-
Vortex to mix thoroughly.
-
Caption: Experimental workflow for DON quantification.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of DON.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate, is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for DON analysis.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MS/MS Transitions: Monitor at least two transitions for both DON and ¹³C₁₅-DON for confirmation and quantification.
-
Data Presentation
The quantitative data for the LC-MS/MS analysis is summarized in the table below. These transitions are indicative and may require optimization based on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Deoxynivalenol (DON) | 295.1 | 247.1 | 138.1 |
| ¹³C₁₅-Deoxynivalenol | 310.1 | 260.1 | 145.1 |
Data Analysis and Calculation
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of DON to ¹³C₁₅-DON against the concentration of the DON calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied.
-
Quantification: Determine the concentration of DON in the samples by interpolating the peak area ratio of DON to ¹³C₁₅-DON from the calibration curve. The final concentration in the solid sample is calculated by taking into account the initial sample weight and extraction volume.
The use of a stable isotope-labeled internal standard effectively corrects for matrix effects. For instance, in maize and wheat extracts, apparent recoveries of DON without an internal standard were as low as 29-37%, whereas with the use of ¹³C₁₅-DON, recoveries improved to 95-99%. Similarly, in another study on maize, the use of the internal standard corrected recoveries from 76% to 101%.
Conclusion
This stable isotope dilution assay protocol provides a reliable and accurate method for the quantification of deoxynivalenol in cereal matrices. The use of a ¹³C-labeled internal standard is critical for compensating for matrix-induced signal variations, thereby ensuring high-quality data for food safety assessment and research purposes. The detailed experimental procedure and data analysis workflow outlined in these application notes will enable researchers to implement this robust analytical method in their laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Deoxynivalenol in Human Urine using Isotope Dilution Assay with Deoxynivalenol-¹³C₁₅
Abstract
This application note details a robust and sensitive method for the quantification of total Deoxynivalenol (DON) in human urine using a stable isotope-labeled internal standard, Deoxynivalenol-¹³C₁₅. DON, a mycotoxin produced by Fusarium species, is a common contaminant of cereal grains and poses a health risk to humans.[1][2][3] Biomonitoring of DON in urine is a reliable method to assess human exposure.[4][5] In humans, DON is rapidly absorbed and metabolized, with the major metabolites being DON-3-glucuronide and DON-15-glucuronide. Therefore, for an accurate assessment of DON exposure, it is crucial to measure both free DON and its glucuronide conjugates. This protocol employs an enzymatic hydrolysis step to convert the glucuronidated forms of DON back to free DON, allowing for the determination of "total DON". The use of Deoxynivalenol-¹³C₁₅ as an internal standard is critical for correcting matrix effects and ensuring high accuracy and precision in complex biological matrices like urine. This method is intended for researchers, scientists, and drug development professionals involved in toxicology, food safety, and human health risk assessment.
Introduction
Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin that frequently contaminates cereals such as wheat, barley, and maize. Human exposure to DON can lead to a range of adverse health effects, including acute gastrointestinal issues like vomiting and diarrhea, as well as chronic effects such as immunosuppression. DON exerts its toxicity by inhibiting protein synthesis and modulating various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses and apoptosis.
The assessment of human exposure to DON is essential for risk assessment and management. Human biomonitoring, through the analysis of urinary biomarkers, provides a direct measure of internal exposure. In the human body, ingested DON is quickly metabolized, primarily into glucuronide conjugates (DON-glucuronides), which are then excreted in the urine. Therefore, quantifying only free DON would lead to a significant underestimation of the total exposure.
This application note provides a detailed protocol for the quantification of total DON in human urine. The method involves an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide moieties from DON metabolites, followed by a cleanup procedure and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a fully ¹³C isotope-labeled internal standard, Deoxynivalenol-¹³C₁₅, is a key feature of this method. This internal standard co-elutes with the native DON and experiences the same matrix effects during ionization, allowing for accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
Deoxynivalenol (DON) analytical standard
-
Deoxynivalenol-¹³C₁₅ (¹³C₁₅-DON) internal standard solution (e.g., 25 µg/mL in acetonitrile)
-
β-glucuronidase from Helix pomatia or E. coli
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Immunoaffinity columns (IAC) for DON (optional, for cleanup)
-
Solid Phase Extraction (SPE) cartridges (optional, for cleanup)
Sample Preparation
The following protocol describes the preparation of urine samples for the analysis of total DON.
-
Sample Thawing and Spiking:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any precipitate.
-
To a 1 mL aliquot of urine, add a known amount of Deoxynivalenol-¹³C₁₅ internal standard solution to achieve a final concentration within the calibration range (e.g., 20 ng/mL).
-
-
Enzymatic Hydrolysis (for Total DON):
-
Adjust the pH of the spiked urine sample to 6.8-7.4 using a suitable buffer (e.g., PBS).
-
Add β-glucuronidase (e.g., 3000-6000 units per mL of urine).
-
Incubate the mixture at 37°C for 18 hours (or overnight) with gentle shaking.
-
-
Sample Cleanup (choose one of the following methods):
-
Immunoaffinity Chromatography (IAC) Cleanup (Recommended for high selectivity):
-
Dilute the hydrolyzed urine sample with PBS.
-
Pass the diluted sample through a DON-specific immunoaffinity column.
-
Wash the column with water to remove interfering substances.
-
Elute the DON and ¹³C₁₅-DON from the column with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described for IAC.
-
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE):
-
To the hydrolyzed urine sample, add a water-miscible organic solvent like acetonitrile.
-
Add a salt (e.g., NaCl or MgSO₄) to induce phase separation.
-
Vortex vigorously and then centrifuge to separate the layers.
-
Collect the organic (upper) layer containing the analytes.
-
Evaporate the solvent and reconstitute the residue.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Injection Volume: Typically 5-20 µL.
-
Ionization Mode: ESI negative mode is often preferred for DON.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both DON and ¹³C₁₅-DON for quantification and confirmation.
Quantification
-
Prepare a series of calibration standards in a blank matrix (e.g., analyte-free urine) and spike them with the same concentration of ¹³C₁₅-DON as the unknown samples.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the ratio of the peak area of DON to the peak area of ¹³C₁₅-DON against the concentration of DON.
-
Calculate the concentration of DON in the unknown samples using the regression equation from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for the analysis of DON in urine.
Table 1: LC-MS/MS Parameters for DON and ¹³C₁₅-DON
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Deoxynivalenol (DON) | 295.1 | 247.1 | 138.0 | Varies by instrument |
| Deoxynivalenol-¹³C₁₅ | 310.1 | 260.1 | 145.0 | Varies by instrument |
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L | |
| Recovery | 85 - 115% | |
| Inter-day Precision (%RSD) | < 15% | |
| Intra-day Precision (%RSD) | < 10% |
Visualizations
Signaling Pathway of DON-induced Toxicity
Caption: DON-induced cellular toxicity signaling pathway.
Experimental Workflow for Total DON Analysis in Urine
Caption: Workflow for total DON analysis in urine.
Conclusion
The described method provides a reliable and accurate approach for the quantification of total Deoxynivalenol in human urine. The inclusion of an enzymatic hydrolysis step is essential for an accurate assessment of DON exposure by measuring both free and conjugated forms. The use of the stable isotope-labeled internal standard, Deoxynivalenol-¹³C₁₅, effectively compensates for matrix-induced variations in ionization and sample loss during preparation, leading to high-quality data suitable for human biomonitoring studies and toxicological risk assessments. This application note serves as a comprehensive guide for laboratories aiming to implement robust mycotoxin analysis in complex biological matrices.
References
- 1. Deoxynivalenol: signaling pathways and human exposure risk assessment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Deoxynivalenol Toxicity Mechanisms: The Brain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Mycotoxin Biomonitoring: Conclusive Remarks on Direct or Indirect Assessment of Urinary Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-sectional biomonitoring of urinary deoxynivalenol, T-2 and HT-2 toxins, and zearalenone in Japanese adults [jstage.jst.go.jp]
Application Note & Protocol: High-Accuracy Quantification of Deoxynivalenol in Animal Feed Using Isotope Dilution Assay with ¹³C₁₅-Deoxynivalenol and LC-MS/MS
Abstract
Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a prevalent contaminant in cereals and grains used for animal feed. Its presence poses a significant threat to animal health and productivity, necessitating accurate and reliable analytical methods for its quantification. This application note presents a detailed protocol for the determination of DON in various animal feed matrices using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a ¹³C₁₅-labeled deoxynivalenol (¹³C₁₅-DON) internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This methodology is intended for researchers, scientists, and quality control professionals in the feed industry and regulatory bodies.
Introduction
Mycotoxin contamination of animal feed is a persistent global issue, with deoxynivalenol being one of the most frequently detected fusariotoxins. Ingestion of DON-contaminated feed can lead to a range of adverse health effects in livestock, including feed refusal, vomiting, immune suppression, and reduced growth performance. Regulatory limits for DON in animal feed have been established in many countries to mitigate these risks.
The complexity of animal feed matrices presents a significant analytical challenge, often leading to matrix-induced signal suppression or enhancement in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as ¹³C₁₅-DON, which has identical chemical and physical properties to the native analyte, is the most effective way to compensate for these matrix effects. This internal standard is added at the beginning of the sample preparation process, co-extracting with the target analyte and providing a reliable means for accurate quantification.
This document provides a comprehensive protocol for the extraction, clean-up, and LC-MS/MS analysis of DON in animal feed, along with typical method performance data and visual workflows to guide the user.
Experimental Protocols
Sample Preparation and Extraction
A robust sample preparation procedure is crucial for the accurate determination of DON in complex feed matrices. The following protocol outlines a common extraction and clean-up procedure.
Materials:
-
Homogenized animal feed sample
-
Deoxynivalenol (DON) analytical standard
-
¹³C₁₅-Deoxynivalenol (¹³C₁₅-DON) internal standard solution (in acetonitrile)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, deionized or Milli-Q grade
-
Extraction solvent: Acetonitrile/Water (84:16, v/v)
-
Immunoaffinity columns (IAC) or solid-phase extraction (SPE) cartridges (e.g., MycoSep®) for clean-up[1][2][3]
-
Phosphate-buffered saline (PBS) for IAC wash steps
-
Methanol, HPLC or LC-MS grade, for elution from IAC
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Grind a representative portion of the animal feed sample to a fine powder (e.g., to pass a 1 mm sieve) to ensure homogeneity.
-
Spiking with Internal Standard: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a known amount of the ¹³C₁₅-DON internal standard solution.
-
Extraction: Add 20 mL of the extraction solvent (Acetonitrile/Water, 84:16, v/v) to the sample.
-
Vortexing and Shaking: Cap the tube and vortex vigorously for 1 minute. Place the tube on a mechanical shaker and shake for 60 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Clean-up (Immunoaffinity Column Method):
-
Dilute an aliquot of the supernatant with PBS as recommended by the IAC manufacturer.
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate.
-
Wash the column with water or PBS to remove matrix interferences.
-
Elute the DON and ¹³C₁₅-DON from the column with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of injection solvent (e.g., mobile phase starting conditions).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 350°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for DON and ¹³C₁₅-DON
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Deoxynivalenol (DON) | 295.1 | 247.1 | 138.1 | 15 |
| ¹³C₁₅-Deoxynivalenol | 310.1 | 260.1 | 147.1 | 15 |
Data Presentation
The performance of the analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below. The use of ¹³C₁₅-DON as an internal standard significantly improves the accuracy and precision of the method.
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 5 - 15 µg/kg |
| Limit of Quantification (LOQ) | 15 - 50 µg/kg |
| Recovery | 90 - 110% |
| Repeatability (RSDr) | < 10% |
| Reproducibility (RSDR) | < 15% |
Note: These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Experimental workflow for DON analysis in animal feed.
Validation Process Logic
This diagram outlines the logical relationship between the different steps involved in the validation of the analytical method.
Caption: Logical flow of the analytical method validation process.
Conclusion
The described LC-MS/MS method, incorporating ¹³C₁₅-deoxynivalenol as an internal standard, provides a robust, accurate, and precise tool for the quantification of deoxynivalenol in diverse and complex animal feed matrices. The detailed protocol and performance characteristics presented serve as a valuable resource for laboratories involved in mycotoxin analysis, aiding in the assurance of feed safety and quality. The use of an isotope-labeled internal standard is highly recommended to overcome matrix-related challenges and to ensure the reliability of the analytical results.
References
Application Notes and Protocols for Deoxynivalenol-13C15 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of Deoxynivalenol (DON), a prevalent mycotoxin, using advanced analytical techniques. The inclusion of its stable isotope-labeled internal standard, Deoxynivalenol-13C15 (¹³C₁₅-DON), is crucial for accurate quantification, especially in complex matrices, by correcting for matrix effects and procedural losses.[1][2][3] The following sections detail various sample preparation techniques, including Immunoaffinity Chromatography (IAC), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery and limits of detection (LOD) and quantification (LOQ) for Deoxynivalenol analysis. The following table summarizes typical performance data for the described methods in cereal matrices.
| Sample Preparation Technique | Matrix | Recovery Rate (%) | LOD (µg/kg) | LOQ (µg/kg) | Citation |
| Immunoaffinity Chromatography (IAC) | Wheat, Rice, Millet | 61 - 103 | 0.3 | 0.8 | [4] |
| Swine Serum | 93.4 - 102.7 | - | 18 (ng/mL) | [5] | |
| Wheat, Corn, Rice, Flour | 83 - 96 | 20 | - | ||
| Solid-Phase Extraction (SPE) | Cereals | 83.5 - 87.4 | - | - | |
| Swine Serum | 63.7 - 85.3 | - | 42 (ng/mL) | ||
| QuEChERS | Cereals | - | 2.58 (ng/mL) | - | |
| Maize, Rice, Wheat | - | 24 - 40 | 200 |
Experimental Protocols
Accurate determination of Deoxynivalenol requires meticulous sample preparation to remove interfering matrix components. The use of ¹³C₁₅-Deoxynivalenol as an internal standard is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations during sample preparation.
Protocol 1: Immunoaffinity Chromatography (IAC) Cleanup
Immunoaffinity chromatography is a highly selective method that utilizes monoclonal antibodies specific to DON for sample cleanup. This results in very clean extracts and high recovery rates.
Materials:
-
Homogenized sample (e.g., ground wheat)
-
Extraction Solvent: Acetonitrile/water (84:16, v/v) or as specified by the column manufacturer
-
Phosphate Buffered Saline (PBS)
-
Deoxynivalenol Immunoaffinity Columns
-
Methanol (HPLC grade)
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Vortex or blend at high speed for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a Whatman No. 1 filter paper.
-
-
Dilution:
-
Dilute 1 mL of the filtered extract with 9 mL of PBS. The final acetonitrile concentration should be low enough to not interfere with antibody binding.
-
-
Column Cleanup:
-
Allow the immunoaffinity column to reach room temperature.
-
Pass the entire diluted extract through the DON immunoaffinity column at a flow rate of 1-2 mL/minute.
-
Wash the column with 10 mL of PBS to remove unbound matrix components.
-
Dry the column by passing air through it for 30 seconds.
-
-
Elution:
-
Elute the bound DON by passing 1.5 mL of methanol through the column.
-
Collect the eluate in a clean vial.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 500 µL of the initial LC mobile phase.
-
Vortex to dissolve the residue.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
Solid-phase extraction is a versatile technique that separates compounds based on their physical and chemical properties. For DON, a reversed-phase (C18) sorbent is commonly used.
Materials:
-
Homogenized sample (e.g., ground corn)
-
Extraction Solvent: Acetonitrile/water (80:20, v/v)
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Follow the same extraction procedure as described in the IAC protocol (Step 1).
-
-
SPE Column Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column. Do not allow the column to dry out.
-
-
Sample Loading:
-
Load 1 mL of the filtered sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the DON from the cartridge with 5 mL of methanol/water (70:30, v/v).
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 500 µL of the initial LC mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it suitable for high-throughput analysis.
Materials:
-
Homogenized sample (e.g., ground cereals)
-
Water (HPLC grade)
-
Acetonitrile with 1% acetic acid
-
QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive SPE (d-SPE) tube with primary secondary amine (PSA) and C18 sorbents
-
LC-MS/MS system
Procedure:
-
Extraction and Partitioning:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salt packet.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to the d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis. For improved chromatographic performance, the extract can be evaporated and reconstituted in the initial mobile phase.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described sample preparation techniques.
Caption: Workflow for Immunoaffinity Chromatography.
Caption: Workflow for Solid-Phase Extraction.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. U-[13C15]-Deoxynivalenol | LIBIOS [libios.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal Detection of Deoxynivalenol-¹³C₁₅ by LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of Deoxynivalenol-¹³C₁₅ (¹³C₁₅-DON), a stable isotope-labeled internal standard crucial for the accurate determination of Deoxynivalenol (DON) in various matrices. The methodologies outlined herein are optimized for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.
Introduction
Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a common contaminant in cereals such as wheat, maize, and barley.[1][2] Accurate quantification of DON is essential for food safety and toxicological studies. The use of a stable isotope-labeled internal standard like ¹³C₁₅-DON is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[3][4] This document details the optimized LC-MS/MS parameters and a comprehensive protocol for the analysis of ¹³C₁₅-DON.
Experimental Protocols
Sample Preparation: Extraction from Cereal Matrix
This protocol is designed for the extraction of DON and its internal standard from complex cereal matrices.
Materials:
-
Milled cereal sample (e.g., wheat, maize)
-
Extraction solvent: Acetonitrile/Water (84:16, v/v)[5]
-
¹³C₁₅-Deoxynivalenol spiking solution (concentration as required)
-
Centrifuge tubes (50 mL)
-
High-speed blender or shaker
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Weigh 25 g of the homogenized milled sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate volume of the ¹³C₁₅-DON internal standard solution.
-
Add 100 mL of the extraction solvent (Acetonitrile/Water, 84:16, v/v).
-
Blend at high speed for 3 minutes or shake vigorously for 60 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some applications, a clean-up step using an immunoaffinity column may be necessary to remove interfering matrix components.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. A starting condition of 90:10 (A:B) held for 1 minute, ramped to 10:90 (A:B) over 5 minutes, held for 2 minutes, and then returned to initial conditions for 2 minutes is a good starting point. |
| Flow Rate | 0.5 - 1.0 mL/min for HPLC; 0.3 - 0.6 mL/min for UHPLC |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 50 µL |
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is often preferred for DON. |
| Capillary Voltage | 3.1 - 4.2 kV |
| Source Temperature | 120 - 400 °C |
| Desolvation Gas Flow | Dependent on instrument manufacturer (e.g., 517 kPa) |
| Cone Gas Flow | Dependent on instrument manufacturer |
| Collision Gas | Argon |
Quantitative Data Summary
MRM Transitions and Collision Energies
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and optimized collision energies for Deoxynivalenol and its ¹³C₁₅-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Deoxynivalenol (DON) | 295.1 / 355.0 | 265.1 / 247.0 | 10 - 16 | [M-H]⁻ or [M+Acetate]⁻ adducts |
| Deoxynivalenol-¹³C₁₅ | 310.1 | 279.1 / 145.0 | 10 - 26 | [M-H]⁻ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DON analysis.
Logical Relationship of Analytical Steps
Caption: Key steps in the analytical method.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BiopureTM [13C15]-Deoxynivalenol 25 µg/mL in acetonitrile [romerlabs.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Deoxynivalenol-13C15 for Multi-Mycotoxin Analysis in Cereals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynivalenol (DON), a mycotoxin produced predominantly by Fusarium species, is a widespread contaminant of cereal grains worldwide, posing a significant risk to food and feed safety. Accurate quantification of DON, along with other co-occurring mycotoxins, is essential for regulatory compliance and risk assessment. The use of stable isotope-labeled internal standards, particularly Deoxynivalenol-13C15 (¹³C₁₅-DON), has become the benchmark for reliable mycotoxin analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of ¹³C₁₅-DON in the multi-mycotoxin analysis of cereals.
The Advantage of Isotope-Labeled Internal Standards
The complexity of cereal matrices often leads to significant analytical challenges, primarily matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. Stable isotope-labeled internal standards, such as ¹³C₁₅-DON, are chemically identical to their native counterparts but have a different mass. By adding a known amount of the labeled standard to the sample prior to extraction, it co-elutes with the target analyte and experiences the same physical and chemical effects throughout the entire analytical process. This allows for accurate correction of variations in extraction recovery, matrix effects, and instrument response, thereby significantly improving the accuracy, precision, and robustness of the analytical method.[1][2]
Caption: Workflow showing how ¹³C₁₅-DON mitigates analytical challenges.
Data Presentation: Quantitative Analysis
The inclusion of ¹³C₁₅-DON as an internal standard dramatically improves the accuracy of DON quantification. The following tables summarize recovery data from studies analyzing mycotoxins in cereals and feed.
Table 1: Comparison of Deoxynivalenol (DON) Recovery in Cereals With and Without ¹³C₁₅-DON Internal Standard
| Cereal Matrix | Apparent Recovery without ¹³C₁₅-DON (%) | Apparent Recovery with ¹³C₁₅-DON (%) |
| Wheat | 29 ± 6 | 95 ± 3[2] |
| Maize | 37 ± 5 | 99 ± 3[2] |
Table 2: Recovery Data for Multi-Mycotoxin Analysis in Animal Feed using Isotope-Labeled Internal Standards
| Mycotoxin | Isotope-Labeled Internal Standard Used | Recovery Range (%) |
| Aflatoxin B1 | ¹³C₁₇-Aflatoxin B1 | 95 - 105 |
| Deoxynivalenol | ¹³C₁₅-Deoxynivalenol | 89 - 120 |
| Fumonisin B1 | ¹³C₃₄-Fumonisin B1 | 90 - 110 |
| Fumonisin B2 | - | 90 - 110 |
| Ochratoxin A | ¹³C₂₀-Ochratoxin A | 92 - 108 |
| T-2 Toxin | ¹³C₂₄-T-2 Toxin | 91 - 115 |
| HT-2 Toxin | ¹³C₂₂-HT-2 Toxin | 93 - 112 |
| Zearalenone | ¹³C₁₈-Zearalenone | 94 - 103 |
This table presents data from an inter-laboratory validation study where a suite of isotope-labeled internal standards was used for their respective native mycotoxins.[3]
Experimental Protocols
The following is a generalized protocol for the extraction and analysis of multiple mycotoxins in cereals using ¹³C₁₅-DON as an internal standard for DON.
Experimental Workflow
Caption: A step-by-step workflow for multi-mycotoxin analysis in cereals.
Materials and Reagents
-
Deoxynivalenol certified reference material
-
¹³C₁₅-Deoxynivalenol internal standard solution (e.g., 25 µg/mL in acetonitrile)
-
Other mycotoxin standards and their corresponding isotope-labeled internal standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
High-speed centrifuge
-
0.22 µm syringe filters (PTFE or other suitable material)
-
Autosampler vials
Procedure
-
Sample Preparation:
-
Grind a representative portion of the cereal sample to a fine, homogeneous powder.
-
Accurately weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Internal Standard Fortification:
-
Add a precise volume of the ¹³C₁₅-DON internal standard solution to the sample. The final concentration should be within the linear range of the calibration curve and comparable to the expected DON concentration in the samples.
-
If analyzing other mycotoxins, add their respective isotope-labeled internal standards at this stage.
-
-
Extraction:
-
Add 20 mL of an extraction solvent mixture, typically acetonitrile/water (e.g., 80:20 v/v), to the centrifuge tube.
-
Vortex vigorously for 3-5 minutes to ensure efficient extraction of the mycotoxins.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
-
-
Dilution and Filtration:
-
Carefully transfer an aliquot of the supernatant to a new tube.
-
Dilute the extract with water or a suitable buffer to reduce the acetonitrile content and minimize matrix effects. A common dilution is 1:1 (v/v).
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient Elution: A suitable gradient to separate the target mycotoxins.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes. DON is typically analyzed in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard.
-
-
Table 3: Example MRM Transitions for DON and ¹³C₁₅-DON
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Deoxynivalenol | 295.1 | 247.1 | 139.0 |
| ¹³C₁₅-Deoxynivalenol | 310.1 | 260.1 | 145.0 |
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the native mycotoxin to the peak area of its labeled internal standard against the concentration of the native mycotoxin.
-
Quantify the mycotoxins in the samples using this calibration curve.
-
Deoxynivalenol Signaling Pathways
Deoxynivalenol exerts its toxic effects by activating several intracellular signaling pathways, leading to inflammation, apoptosis, and inhibition of protein synthesis. Understanding these pathways is critical for toxicological research and the development of potential therapeutic interventions.
Mitogen-Activated Protein Kinase (MAPK) Pathway
DON is a well-known activator of the MAPK pathway through a process known as the "ribotoxic stress response." DON binds to the ribosome, leading to the activation of upstream kinases which in turn phosphorylate and activate the three major MAPK families: p38, JNK, and ERK. These activated MAPKs then translocate to the nucleus to regulate transcription factors, resulting in the expression of pro-inflammatory cytokines and apoptosis-related genes.
Caption: The cascade of events in DON-induced MAPK signaling.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
DON can also modulate the JAK/STAT pathway, a key signaling cascade in the immune response. DON can induce the production of cytokines, which then bind to their receptors, activating associated Janus kinases (JAKs). Activated JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs form dimers, translocate to the nucleus, and regulate the expression of genes involved in inflammation.
Caption: The influence of DON on the JAK/STAT signaling pathway.
FOXO3a-Mediated Apoptosis
DON can trigger programmed cell death, or apoptosis, through the activation of the FOXO3a transcription factor. Cellular stress induced by DON leads to the activation and translocation of FOXO3a into the nucleus. Nuclear FOXO3a then upregulates the expression of pro-apoptotic genes, such as Bim and Puma, initiating the apoptotic cascade.
Caption: The role of FOXO3a in DON-induced apoptosis.
References
- 1. Determination of multi-mycotoxins in cereals and of total fumonisins in maize products using isotope labeled internal standard and liquid chromatography/tandem mass spectrometry with positive ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed – method transfer from the reference laboratory to regional laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Correcting for matrix effects in mycotoxin analysis with Deoxynivalenol-13C15
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction of matrix effects in mycotoxin analysis, with a specific focus on the use of Deoxynivalenol-13C15 as an internal standard for Deoxynivalenol (DON) quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Deoxynivalenol (DON) using LC-MS/MS and a 13C15-labeled internal standard.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal for both DON and this compound | Instrument malfunction (e.g., mass spectrometer, autosampler). Incorrect mobile phase composition. Clogged LC column or tubing. | Check instrument parameters and perform system suitability tests. Verify the composition and pH of the mobile phases. Flush the LC system and replace the column if necessary. |
| Low recovery of DON despite using this compound | Inefficient extraction of DON from the sample matrix. Degradation of DON during sample preparation. Non-homogenous sample. | Optimize the extraction solvent and procedure for your specific matrix.[1] Investigate potential for analyte degradation due to pH, temperature, or light exposure. Ensure the sample is finely ground and thoroughly homogenized before extraction.[2] |
| High variability in replicate measurements | Inconsistent sample preparation. Matrix effects are still significantly impacting ionization. Instrument instability. | Standardize all steps of the sample preparation protocol. Dilute the sample extract to reduce the concentration of matrix components.[3] Perform regular instrument maintenance and calibration. |
| Signal suppression or enhancement observed | Co-eluting matrix components interfering with the ionization of DON and this compound.[4][5] High concentration of salts or other non-volatile compounds in the final extract. | Improve sample cleanup to remove interfering compounds. Adjust the chromatographic method to separate DON from interfering peaks. Ensure the final extract is free from precipitates and consider a solvent exchange step. |
| This compound peak is present, but DON peak is absent in a known positive sample | The concentration of DON is below the limit of detection (LOD) of the method. DON has degraded in the sample. | Concentrate the sample extract to increase the analyte concentration. Re-evaluate sample storage and handling procedures to prevent degradation. |
Frequently Asked Questions (FAQs)
1. Why is this compound recommended for correcting matrix effects in DON analysis?
Stable isotope-labeled internal standards like this compound are considered the gold standard for correcting matrix effects in LC-MS/MS analysis. This is because they have nearly identical chemical and physical properties to the native analyte (DON). As a result, they co-elute with DON and experience the same degree of ionization suppression or enhancement caused by matrix components. This allows for accurate quantification even in complex matrices where absolute signal intensities may vary.
2. How does this compound compensate for matrix effects?
During LC-MS/MS analysis, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal. Because this compound is structurally and chromatographically identical to DON, it is affected by these matrix components in the same way. By calculating the ratio of the native DON signal to the this compound signal, the variations caused by matrix effects are normalized, resulting in a more accurate and precise measurement.
3. What is the optimal concentration of this compound to add to my samples?
The concentration of the internal standard should be comparable to the expected concentration of the analyte in the sample. A common practice is to spike samples with a concentration of this compound that falls within the mid-range of the calibration curve for DON. This ensures a robust and reliable signal for the internal standard, allowing for accurate quantification across a range of DON concentrations.
4. How can I assess the effectiveness of matrix effect correction using this compound?
The effectiveness of the correction can be evaluated by comparing the recovery of DON in a spiked matrix sample with and without the use of the internal standard for quantification. Without the internal standard, recoveries can be significantly lower or higher than 100% due to matrix effects. With effective correction using this compound, the recovery should be close to 100%.
Quantitative Data Summary
The following table summarizes the impact of using this compound on the recovery of DON in different cereal matrices.
| Matrix | Apparent Recovery of DON (without 13C15-DON) | Recovery of DON (with 13C15-DON) | Reference |
| Wheat | 29% ± 6% | 95% ± 3% | |
| Maize | 37% ± 5% | 99% ± 3% | |
| Maize | 76% ± 1.9% | 101% ± 2.4% | |
| Maize | 86% | 103% |
Experimental Protocol: Quantification of DON in Maize using this compound and LC-MS/MS
This protocol provides a general workflow for the analysis of DON in maize. Optimization may be required for different sample types and instrumentation.
1. Sample Preparation
-
Grind maize samples to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
2. Extraction
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v) to the sample.
-
Spike the sample with a known concentration of this compound solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Shake vigorously for 60 minutes on a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
3. Sample Cleanup (Optional, but recommended for complex matrices)
-
Pass the supernatant through a solid-phase extraction (SPE) column designed for mycotoxin cleanup to remove interfering matrix components.
-
Elute the analytes from the SPE column according to the manufacturer's instructions.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for mycotoxin analysis.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific analytes and instrument sensitivity.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both DON and this compound for confirmation and quantification.
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of DON to the peak area of this compound against the concentration of DON standards.
-
Quantify the amount of DON in the samples by interpolating the area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for mycotoxin analysis.
Caption: Correction of matrix effects with an internal standard.
References
- 1. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Deoxynivalenol-13C15 Recovery in Complex Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Deoxynivalenol-13C15 (DON-13C15) during analysis of complex food matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical workflow, from sample preparation to final quantification.
Question: Why am I observing low and inconsistent recovery of DON-13C15?
Answer: Low and variable recovery of the 13C-labeled internal standard is a common challenge primarily caused by matrix effects. Co-eluting endogenous compounds from complex matrices like cereals can suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[1][2][3] Without proper correction, this leads to inaccurate quantification. For instance, in studies on maize and wheat, apparent recoveries of DON without an internal standard were as low as 29% and 37%, respectively.[1][2]
Troubleshooting Steps:
-
Verify Internal Standard Purity and Concentration: Ensure the DON-13C15 internal standard solution is of high purity and the concentration is accurately known.
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile/water mixtures are commonly used. While higher organic content can reduce the co-extraction of polar matrix components, more polar solvents may improve the extraction recovery of DON and its derivatives. A common starting point is an acetonitrile/water/acetic acid (79/20/1, v/v/v) mixture.
-
Implement or Refine Clean-up Procedures: Immunoaffinity columns (IACs) are highly effective for selectively isolating DON and its analogs from complex extracts. Multifunctional clean-up columns can also be effective. Ensure the column capacity is not exceeded and follow the manufacturer's instructions for flow rate and washing steps.
-
Evaluate Matrix-Matched Calibrants: While DON-13C15 is designed to compensate for matrix effects, preparing calibration standards in a blank matrix extract can further improve accuracy.
-
Optimize LC-MS/MS Parameters: Ensure that the mass spectrometry parameters, including ionization source settings (e.g., capillary voltage, gas flows, and temperatures), are optimized for DON and DON-13C15.
Question: My recovery rates are acceptable, but I'm seeing high variability between replicate injections. What could be the cause?
Answer: High variability between injections, even with acceptable average recovery, can be attributed to several factors:
-
Inconsistent Matrix Effects: The composition of the matrix can vary slightly between samples, leading to inconsistent ion suppression or enhancement.
-
Sample Preparation Inconsistency: Minor variations in the extraction and clean-up steps can introduce variability.
-
LC System Carryover: Inadequate washing of the injection port and column between runs can lead to carryover from high-concentration samples.
-
Fluctuations in the MS Ion Source: Instability in the ion source can cause signal fluctuations.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure all sample preparation steps, from weighing to final extract dilution, are performed as consistently as possible.
-
Incorporate a Robust Wash Method: Use a strong solvent wash for the injector and column between samples to minimize carryover.
-
Check for MS Stability: Monitor the stability of the MS signal over time using a constant infusion of a standard solution.
-
Ensure Proper Internal Standard Spiking: Add the DON-13C15 internal standard as early as possible in the sample preparation workflow to account for variability in extraction and clean-up steps.
Frequently Asked Questions (FAQs)
Q1: What are the expected recovery rates for DON-13C15 in different food matrices?
A1: With the use of DON-13C15 as an internal standard, recovery rates can be significantly improved and should ideally fall within the 80-120% range. Studies have demonstrated that for maize and wheat, recoveries can be improved to 99% and 95%, respectively. Another study on maize showed that the use of a 13C-labelled internal standard corrected matrix effects, bringing apparent recoveries from as low as 63% up to 103% for DON and its derivatives.
Q2: At what stage of the experimental process should I add the DON-13C15 internal standard?
A2: For the most accurate correction of procedural losses and matrix effects, the internal standard should be added as early as possible in the sample preparation workflow, ideally before the extraction step. However, in some validated methods, the internal standard is added to the raw extract before clean-up or injection.
Q3: Can I use a different isotopically labeled internal standard for DON quantification?
A3: It is strongly recommended to use a matching isotopically labeled internal standard for each analyte. Using a non-matching internal standard, even one that elutes chromatographically close, can lead to significant quantification errors because it may not experience the same degree of matrix effects as the target analyte.
Quantitative Data Summary
The following tables summarize recovery data from various studies, highlighting the effectiveness of using DON-13C15 as an internal standard.
Table 1: Impact of DON-13C15 Internal Standard on Recovery in Cereals
| Food Matrix | Recovery without Internal Standard | Recovery with DON-13C15 Internal Standard |
| Wheat | 29% ± 6% | 95% ± 3% |
| Maize | 37% ± 5% | 99% ± 3% |
| Maize (with clean-up) | 76% ± 1.9% | 101% ± 2.4% |
Table 2: Corrected Recovery of DON and its Derivatives in Maize using 13C-Labeled Internal Standards
| Analyte | Apparent Recovery (External Calibration) | Corrected Recovery (Internal Calibration) |
| Deoxynivalenol (DON) | 86% | 103% |
| DON-3-glucoside (D3G) | 76% | 98% |
| 15-acetyl-DON (15ADON) | 68% | 100% |
| 3-acetyl-DON (3ADON) | 63% | 96% |
Experimental Protocols
Example Protocol: Extraction and Clean-up of DON from Maize
This protocol is a generalized example based on common methodologies.
-
Sample Homogenization: Grind a representative sample of maize to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetonitrile/water (80:20, v/v) extraction solvent.
-
Spike with a known concentration of DON-13C15 internal standard solution.
-
Shake vigorously for 60 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Immunoaffinity Column (IAC) Clean-up:
-
Dilute 1 mL of the supernatant with 9 mL of phosphate-buffered saline (PBS).
-
Pass the diluted extract through an immunoaffinity column at a flow rate of 1-2 drops per second.
-
Wash the column with 10 mL of water.
-
Elute the toxins with 2 mL of methanol.
-
-
Sample Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: A typical experimental workflow for the analysis of Deoxynivalenol in complex matrices.
Caption: A logical diagram for troubleshooting low recovery of DON-13C15.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Signal Suppression with 13C15-DON Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues when using 13C15-Deoxynivalenol (13C15-DON) as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is 13C15-DON and why is it used as an internal standard?
A1: 13C15-DON is a stable isotope-labeled version of deoxynivalenol, a common mycotoxin. It contains 15 carbon-13 atoms, making it heavier than the naturally occurring DON. In liquid chromatography-mass spectrometry (LC-MS/MS), it is used as an internal standard (IS). Because it is chemically and structurally almost identical to DON, it co-elutes and experiences similar ionization and matrix effects.[1][2][3][4] This allows for the correction of variations during sample preparation and analysis, leading to more accurate quantification.[1]
Q2: What are the primary causes of signal suppression for both DON and 13C15-DON?
A2: Signal suppression in LC-MS/MS is a common phenomenon where the ionization of the analyte and internal standard is reduced by co-eluting matrix components. The primary causes include:
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Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars in food and feed samples) can compete with the analytes for ionization in the MS source, leading to reduced signal intensity.
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Ion Source Contamination: A dirty or inefficient ion source can lead to a gradual decrease in signal over a batch of samples.
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Inadequate Sample Preparation: Inefficient cleanup can result in a higher concentration of interfering compounds in the final extract.
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Chromatographic Issues: Poor separation can lead to co-elution of matrix components with the analyte and internal standard.
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High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression or suppression of the internal standard signal.
Q3: My 13C15-DON signal is low or absent in all samples. What should I check first?
A3: A complete loss of the internal standard signal across an entire run often points to a systemic issue. Here is a troubleshooting workflow:
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Verify IS Spiking: Confirm that the 13C15-DON internal standard solution was prepared correctly and added to all samples.
-
Check LC-MS System:
-
LC System: Inspect for leaks, correct mobile phase composition, and proper flow rate.
-
MS System: Ensure the correct MS method, including the specific MRM transition for 13C15-DON, is being used. Check for visible contamination in the ion source.
-
-
Integrity of IS Solution: Check the stability and concentration of your 13C15-DON stock and working solutions.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of signal suppression. The following steps will help you identify and address them.
Step 1: Quantify the Matrix Effect
The matrix effect can be quantitatively assessed by comparing the peak area of the internal standard in a clean solvent versus a blank matrix extract.
Experimental Protocol: Matrix Effect Assessment
-
Prepare two sets of solutions:
-
Set A (Solvent): Spike the 13C15-DON internal standard into the initial mobile phase or a suitable clean solvent at the concentration used in your assay.
-
Set B (Matrix): Prepare a blank sample matrix by performing your entire extraction procedure without the sample. Then, spike the 13C15-DON internal standard into this blank matrix extract at the same concentration as in Set A.
-
-
Analyze and Calculate: Inject both sets of solutions into the LC-MS/MS system and record the peak area of the 13C15-DON. Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
| Matrix Factor (MF) | Interpretation |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| MF = 1 | No significant matrix effect |
Step 2: Strategies to Reduce Matrix Effects
If significant signal suppression is observed, consider the following strategies:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ).
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering compounds.
-
Solid-Phase Extraction (SPE): SPE is effective for separating, purifying, and concentrating mycotoxins from complex matrices.
-
Immunoaffinity Chromatography (IAC): This is a highly selective sample preparation technique for mycotoxins.
-
-
Chromatographic Optimization: Modify the LC method to separate the analytes from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects.
Guide 2: Optimizing LC-MS/MS Parameters
Proper optimization of LC-MS/MS parameters is crucial for achieving good sensitivity and minimizing signal suppression.
Step 1: Ion Source Parameter Optimization
The efficiency of ionization can be significantly affected by the ion source settings.
Experimental Protocol: Ion Source Tuning
-
Infuse a standard solution of 13C15-DON directly into the mass spectrometer.
-
Systematically adjust the following parameters to maximize the signal intensity:
-
Capillary/Sprayer Voltage: This has a major effect on ionization efficiency.
-
Gas Flows (Nebulizer, Drying Gas): These affect droplet formation and desolvation.
-
Temperatures (Drying Gas, Source): These also impact desolvation.
-
-
Select a stable region for each parameter, not necessarily the absolute maximum, to ensure robustness.
| Parameter | Typical Starting Range (ESI) |
| Capillary Voltage | 3.0 - 5.0 kV |
| Nebulizer Gas | 30 - 60 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp. | 250 - 350 °C |
Note: Optimal values are instrument-dependent.
Step 2: MS/MS Parameter Optimization
For Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, optimizing the collision energy is critical.
Experimental Protocol: Collision Energy Optimization
-
Infuse a standard solution of 13C15-DON.
-
Select the precursor ion for 13C15-DON.
-
Ramp the collision energy over a range of voltages and monitor the intensity of the product ions.
-
Choose the collision energy that produces the most intense and stable product ion signal. It is common practice to select at least two MRM transitions for each compound.
LC-MS/MS Optimization Pathway
Caption: Key stages in LC-MS/MS method optimization.
Guide 3: Addressing Calibration Curve Issues
Non-linearity in the calibration curve, even when using an internal standard, can indicate underlying issues.
Q4: My calibration curve is non-linear. What could be the cause?
A4: Non-linearity can arise from several factors:
-
Detector Saturation: At high concentrations, the detector can be overwhelmed, leading to a plateau in the signal.
-
Ionization Saturation/Suppression: The ion source has a limited capacity to generate ions. At high analyte concentrations, competition for ionization can lead to a non-proportional response.
-
Inappropriate Internal Standard Concentration: If the IS concentration is too high, it can contribute to saturation. If it's too low, its signal may be suppressed by high analyte concentrations.
Troubleshooting Steps for Non-Linearity
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Visually inspect the curve: Plot the response ratio (Analyte Area / IS Area) versus concentration.
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Investigate Detector Saturation: Dilute the upper-end calibration standards. If linearity is restored, detector saturation is likely the cause. Consider using a less intense product ion for quantification.
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Optimize IS Concentration: Ensure the 13C15-DON concentration provides a stable signal across the entire calibration range without causing saturation.
-
Consider a different regression model: If the data is inherently non-linear, a weighted quadratic regression model (e.g., 1/x or 1/x²) may be more appropriate than a linear model.
References
Optimizing extraction methods for deoxynivalenol with a 13C15 standard
This guide provides technical support for researchers, scientists, and drug development professionals optimizing extraction methods for deoxynivalenol (DON) using a ¹³C₁₅-labeled internal standard. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of a ¹³C₁₅-Deoxynivalenol internal standard in LC-MS/MS analysis?
A ¹³C₁₅-DON internal standard (IS) is essential for accurate and precise quantification.[1] During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte (DON), causing either signal suppression or enhancement.[2][3] This phenomenon is known as the "matrix effect."[2][4] A stable isotope-labeled standard like ¹³C₁₅-DON is chemically identical to the analyte and co-elutes with it, experiencing the same matrix effects and losses during sample preparation. By comparing the signal of the analyte to the known concentration of the IS, these variations can be accurately corrected, significantly improving data quality.
Q2: What are the most common extraction and cleanup methods for DON?
The two most prevalent methods are QuEChERS and Immunoaffinity Column (IAC) cleanup.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular dispersive solid-phase extraction (d-SPE) method. It involves an initial extraction with an organic solvent (typically an acetonitrile/water mixture), followed by a cleanup step where salts and sorbents like primary secondary amine (PSA) are added to remove interfering matrix components.
-
Immunoaffinity Column (IAC) Cleanup: This method is highly specific and relies on monoclonal antibodies bound to a solid support. The sample extract is passed through the column, where the antibodies capture DON. Impurities are washed away, and the purified DON is then eluted with a solvent like methanol.
Q3: Why is LC-MS/MS the preferred analytical technique for DON?
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is one of the most powerful tools for organic compound analysis due to its high selectivity, sensitivity, and throughput. It allows for the simultaneous identification and quantification of multiple mycotoxins in complex matrices like cereals. However, its performance can be significantly affected by matrix effects, making the use of an internal standard crucial for reliable quantification.
Troubleshooting Guide
Problem: Low or inconsistent recovery of DON.
| Possible Cause | Recommended Solution |
| Matrix Effect (Signal Suppression) | The most common cause of low recovery is the uncorrected suppression of the analyte signal by matrix components. Solution: Ensure the ¹³C₁₅-DON internal standard is added at the beginning of the sample preparation process. The use of the IS has been shown to correct apparent recoveries from as low as 29-37% to 95-99%. |
| Inefficient Extraction | The chosen solvent system or extraction parameters may not be optimal for your specific matrix. Solution: Optimize the extraction solvent. For QuEChERS, different ratios of acetonitrile/water or methanol/acetonitrile can be tested. Ensure adequate homogenization and extraction time. |
| Immunoaffinity Column (IAC) Issues | The performance of IAC columns can be compromised by incorrect solvent ratios or flow rates. Solution: Ensure the organic solvent concentration in the extract applied to the column does not exceed recommended limits (e.g., 15% methanol or acetonitrile). For complex matrices, reduce the flow rate to below 2 mL/min. Also, verify that the column's capacity has not been exceeded. |
Problem: High variability in results (poor precision).
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Variability in the composition of the matrix between samples can lead to inconsistent signal suppression or enhancement. Solution: This issue highlights the necessity of an isotopic internal standard. The ¹³C₁₅-DON standard co-elutes and experiences the same variations as the native DON, effectively normalizing the results and improving precision. |
| Inconsistent Sample Preparation | Non-homogenized samples or inconsistent procedural steps can introduce variability. Solution: Ensure the initial sample is finely ground and thoroughly homogenized. Standardize all steps, including extraction times, solvent volumes, and mixing procedures. |
Problem: Poor chromatographic peak shape.
| Possible Cause | Recommended Solution |
| Solvent Mismatch | The final extract solvent is incompatible with the initial mobile phase of the LC system, causing peak distortion. Solution: After the cleanup step, evaporate the extract to dryness and reconstitute it in a solvent that matches the initial mobile phase composition. |
Data on Method Performance
Quantitative data from validated methods demonstrates the importance of using an isotopic internal standard.
Table 1: Impact of ¹³C₁₅-DON Internal Standard on Analyte Recovery
| Matrix | Apparent Recovery (without IS) | Corrected Recovery (with ¹³C₁₅-DON IS) |
| Wheat | 29% (±6%) | 95% (±3%) |
| Maize | 37% (±5%) | 99% (±3%) |
| Maize | 86% | 103% |
Table 2: Typical Performance of Validated LC-MS/MS Methods for DON
| Parameter | Typical Value | Reference |
| Recovery Range | 77.4% - 110.3% | |
| Repeatability (RSDr) | 2.2% - 15.7% | |
| Limit of Detection (LOD) | 0.10 µg/g |
Experimental Protocols & Workflows
Visualized General Workflow
Caption: General workflow for DON analysis using an internal standard.
Protocol 1: QuEChERS Extraction and Cleanup
This protocol is a generalized procedure based on common QuEChERS methods.
-
Sample Preparation: Weigh 5 g of a finely ground, homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of ¹³C₁₅-DON internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of water and 10 mL of an acetonitrile solution (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Vortex vigorously for 15 minutes.
-
-
Salting-Out: Add a pre-packaged QuEChERS salt packet (commonly containing MgSO₄ and NaCl) to induce phase separation. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge the tube at >3500 rpm for 10 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 1 minute and centrifuge for 5 minutes.
-
-
Final Preparation: Transfer the cleaned supernatant to a new vial. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS injection (e.g., mobile phase).
Protocol 2: Immunoaffinity Column (IAC) Cleanup
This protocol is a generalized procedure for using IAC columns.
-
Extraction: Extract 25 g of the milled sample with 100 mL of an appropriate solvent (e.g., acetonitrile:water 84:16 v/v) by blending for 3 minutes. Filter the extract.
-
Internal Standard Spiking: Add the ¹³C₁₅-DON internal standard to a known volume of the filtered extract.
-
Dilution: Dilute an aliquot of the spiked extract with Phosphate Buffered Saline (PBS) to ensure the final organic solvent concentration is below 15%. The pH should be neutral (6-8).
-
Column Loading: Allow the IAC column to reach room temperature. Pass the diluted extract through the column at a controlled flow rate (1-3 mL/min).
-
Washing: Wash the column with water or PBS to remove unbound matrix components.
-
Elution: Elute the bound DON from the column by slowly passing 1-2 mL of methanol through it.
-
Final Preparation: Collect the eluate. This can be injected directly or evaporated and reconstituted in the mobile phase for improved sensitivity or peak shape.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low DON recovery.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wur.nl [wur.nl]
- 3. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Overcoming Challenges of Using Isotope Standards in Difficult Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isotope standards in complex sample matrices.
Frequently Asked Questions (FAQs)
1. Q: What are "difficult matrices" and why do they present a challenge for quantitative analysis using isotope standards?
A: Difficult matrices refer to complex biological or environmental samples such as plasma, urine, tissue homogenates, soil extracts, and food samples. These matrices contain a multitude of endogenous and exogenous components like salts, lipids, proteins, and metabolites.[1][2][3] These components can interfere with the analysis in several ways, most notably through "matrix effects."[4][5] Matrix effects, which include ion suppression or enhancement, occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte and the isotope-labeled internal standard (IS) in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification if not properly addressed.
2. Q: What are the common indicators of matrix effects in my analytical data?
A: Several signs can point to the presence of matrix effects in your data:
-
Poor reproducibility: High variability in analyte response across different sample injections.
-
Inaccurate quantification: The calculated concentrations deviate significantly from the expected values, especially at the lower limits of quantification.
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Non-linear calibration curves: The relationship between the analyte concentration and the response ratio (analyte/IS) is not linear.
-
Signal suppression or enhancement: A noticeable decrease or increase in the analyte or internal standard signal when comparing a sample matrix to a neat solution.
-
Peak shape distortion: The chromatographic peaks for the analyte or internal standard may be broadened or misshapen.
3. Q: How do I select an appropriate isotope-labeled internal standard for my assay?
A: The ideal stable isotope-labeled (SIL) internal standard should behave as closely as possible to the analyte of interest throughout the entire analytical process. Key selection criteria include:
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Chemical and structural similarity: The IS should be a stable isotope-labeled analog of the analyte.
-
Co-elution: The IS and the analyte should have identical chromatographic retention times to ensure they experience the same matrix effects.
-
Isotopic purity: The SIL standard should have a high degree of isotopic enrichment and minimal presence of the unlabeled analyte to avoid artificially inflating the analyte signal.
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Stability of the label: The isotopic labels should not be susceptible to exchange during sample preparation, storage, or analysis.
4. Q: Can the isotope-labeled internal standard itself cause interference?
A: Yes, in some cases, the SIL internal standard can contribute to analytical challenges. For instance, if the SIL standard contains a significant amount of the unlabeled analyte as an impurity, it can lead to a high background signal and affect the accuracy of measurements, particularly for low-concentration samples. Additionally, at high concentrations, the analyte and its co-eluting SIL standard can suppress each other's ionization. It has been observed that co-eluting SIL internal standards and analytes can suppress each other's ionization with ESI, while with APCI, they may enhance each other's ionization.
Troubleshooting Guides
Guide 1: Poor Recovery of Isotope Standard in Plasma Samples
This guide addresses the issue of low and variable recovery of an isotope-labeled internal standard during the analysis of plasma samples. A study on the recovery of the highly plasma protein-bound drug lapatinib demonstrated significant inter-individual variability.
Problem: Inconsistent and low recovery of the isotope standard across different plasma samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Protein Binding | Optimize the protein precipitation step. Experiment with different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the plasma sample. Acidification of the plasma prior to solvent addition can also improve recovery for certain analytes. | Increased and more consistent recovery of both the analyte and the internal standard. |
| Inefficient Extraction | Evaluate different extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, test various organic solvents and pH adjustments. For SPE, screen different sorbents and elution solvents. | Improved recovery and removal of interfering matrix components. |
| Analyte/IS Instability | Investigate the stability of the analyte and internal standard under the extraction conditions. This can be done by incubating them in the extraction solvent for a period and analyzing the response. | Minimal degradation of the analyte and internal standard. |
| Inter-individual Matrix Variability | A stable isotope-labeled internal standard is crucial to correct for inter-individual differences in extraction recovery. A non-isotope-labeled IS may not adequately compensate for this variability. | The ratio of the analyte to the SIL-IS should remain constant despite variations in absolute recovery. |
Quantitative Data Summary: Recovery of Lapatinib in Human Plasma
| Plasma Source | Recovery Range (%) |
| Pooled Human Plasma | 65 - 75 |
| Individual Healthy Donors (n=6) | 29 - 70 |
| Cancer Patients (n=6) | 16 - 56 |
This table illustrates the significant variability in recovery that can be observed between different plasma sources, highlighting the importance of using a stable isotope-labeled internal standard.
Guide 2: Mitigating Cross-Signal Contribution
This guide focuses on addressing the issue of cross-signal contribution from naturally occurring isotopes of an analyte to its corresponding stable isotope-labeled internal standard (SIL-IS), which can lead to non-linear calibration curves.
Problem: Non-linear calibration curves, particularly at higher analyte concentrations, due to isotopic interference.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte Isotope Contribution | For analytes containing elements with significant natural isotopes (e.g., Chlorine, Bromine, Sulphur), the analyte's isotopic peaks can overlap with the SIL-IS signal. | |
| Increase SIL-IS Concentration: A higher concentration of the SIL-IS can reduce the relative contribution of the analyte's isotope signal. | Improved linearity of the calibration curve. | |
| Monitor a Less Abundant SIL-IS Isotope: Select a precursor ion for the SIL-IS that has a mass with minimal or no isotopic contribution from the analyte. | Reduced bias and improved accuracy, especially at lower SIL-IS concentrations. |
Quantitative Data Summary: Assay Bias with Different SIL-IS Concentrations
| SIL-IS Isotope Monitored | SIL-IS Concentration (mg/L) | Assay Bias (%) |
| m/z 458 → 160 | 0.7 | up to 36.9 |
| m/z 458 → 160 | 14 | 5.8 |
| m/z 460 → 160 (less abundant) | 0.7 | 13.9 |
This table demonstrates that increasing the SIL-IS concentration or monitoring a less abundant isotope can significantly reduce assay bias caused by cross-signal contribution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general methodology for using SPE to clean up plasma samples and minimize matrix effects.
Objective: To extract an analyte and its isotope-labeled internal standard from plasma while removing interfering components.
Materials:
-
Plasma samples
-
Isotope-labeled internal standard solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
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Formic Acid (FA)
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Ammonium Hydroxide (NH₄OH)
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Deionized water
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SPE vacuum manifold
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Collection tubes
Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of MeOH followed by 1 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% FA in deionized water.
-
Wash the cartridge with 1 mL of ACN.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard with 1 mL of 5% NH₄OH in ACN.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects.
Diagram 2: Logical Relationship of Factors Causing Matrix Effects
Caption: Factors contributing to matrix effects in LC-MS analysis.
References
Technical Support Center: Enhancing Deoxynivalenol (DON) Detection with 13C15-DON
Welcome to the technical support center for the application of 13C15-Deoxynivalenol (13C15-DON) in enhancing the sensitivity and accuracy of Deoxynivalenol (DON) detection. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 13C15-DON and why is it used in DON analysis?
A1: 13C15-DON is a stable isotope-labeled internal standard for Deoxynivalenol. It has the same chemical structure as DON, but 15 of its carbon atoms are replaced with the heavier 13C isotope. This makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS)-based methods like LC-MS/MS.[1][2][3] Its primary purpose is to correct for variations that can occur during sample preparation and analysis, thereby significantly improving the accuracy and precision of DON quantification.[1][2]
Q2: How does 13C15-DON improve the accuracy of DON detection?
A2: The accuracy of quantitative methods like LC-MS/MS can be limited by "matrix effects," where other components in the sample extract can interfere with the ionization of the target analyte (DON), leading to either suppression or enhancement of the signal. Since 13C15-DON is chemically identical to DON, it experiences the same matrix effects and any losses during sample extraction and cleanup. By adding a known amount of 13C15-DON to the sample at the beginning of the workflow and measuring the ratio of the native DON signal to the 13C15-DON signal, these variations can be normalized, leading to a much more accurate determination of the DON concentration in the original sample.
Q3: What are the typical recovery rates for DON analysis with and without 13C15-DON?
A3: The use of 13C15-DON as an internal standard dramatically improves the recovery rates in DON analysis, especially in complex matrices like maize and wheat. The following table summarizes a comparison of recovery rates with and without the use of 13C15-DON.
| Matrix | Apparent Recovery of DON (External Calibration) | Recovery of DON (with 13C15-DON Internal Standard) |
| Wheat | 29% ± 6% | 95% ± 3% |
| Maize | 37% ± 5% | 99% ± 3% |
| Maize (with cleanup) | 76% ± 1.9% | 101% ± 2.4% |
Data compiled from studies on DON analysis in cereals.
Q4: Can I use 13C15-DON for the analysis of DON derivatives?
A4: While 13C15-DON is the ideal internal standard for DON itself, for the analysis of DON derivatives such as 3-acetyl-DON (3-Ac-DON), 15-acetyl-DON (15-Ac-DON), and DON-3-glucoside (DON-3-G), it is highly recommended to use their respective 13C-labeled internal standards (e.g., 13C17-3-Ac-DON, 13C17-15-Ac-DON, and 13C21-DON-3-G). Using a non-matching internal standard, even one that elutes closely, can lead to significant quantification errors.
Troubleshooting Guide
Problem 1: Poor recovery of both DON and 13C15-DON.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | - Ensure the sample is finely ground to increase surface area. - Verify the composition and volume of the extraction solvent. A common solvent is an acetonitrile/water mixture. - Check the extraction time and method (e.g., shaking, sonication) to ensure it is sufficient for the sample matrix. |
| Issues with Cleanup Step | - If using solid-phase extraction (SPE) cartridges, ensure they are properly conditioned and that the elution solvent is appropriate. - For complex matrices, consider optimizing the cleanup procedure to remove interfering substances. Options include immunoaffinity columns or different SPE sorbents. |
Problem 2: High variability in results between replicate samples.
| Possible Cause | Suggested Solution |
| Inconsistent Spiking of Internal Standard | - Ensure the 13C15-DON internal standard solution is accurately pipetted into each sample at the very beginning of the extraction process. - Use a calibrated pipette and ensure the internal standard is thoroughly mixed with the sample. |
| Non-homogenous Sample | - Mycotoxin contamination in grain can be very heterogeneous. Ensure the initial sample is well-homogenized before taking analytical portions. |
| Instrument Instability | - Check the stability of the LC-MS/MS system. Run system suitability tests with a standard solution to ensure consistent performance. |
Problem 3: The signal intensity for 13C15-DON is very low.
| Possible Cause | Suggested Solution |
| Incorrect Concentration of Internal Standard | - Verify the concentration of the 13C15-DON spiking solution. - Ensure the spiking volume is appropriate for the expected concentration range of DON in the samples. |
| Degradation of the Internal Standard | - Check the storage conditions and expiration date of the 13C15-DON standard. Store as recommended by the supplier, typically in a cool, dark place. |
| Mass Spectrometer Settings Not Optimized | - Ensure the mass spectrometer is set to monitor the correct precursor and product ions (MRM transitions) for 13C15-DON. |
Experimental Protocols
General Workflow for DON Analysis using 13C15-DON
The following diagram illustrates a typical workflow for the analysis of DON in a cereal matrix using 13C15-DON as an internal standard.
Caption: General workflow for DON analysis with 13C15-DON.
Detailed Methodologies
1. Sample Extraction (Example for Cereals)
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Weigh 2.5 g of the homogenized and ground sample into a 50 mL centrifuge tube.
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Add a precise volume of 13C15-DON internal standard solution.
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Add 7.5 mL of deionized water and vortex to mix.
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Add 10 mL of an extraction solution (e.g., acetonitrile with 1% acetic acid).
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Shake vigorously for 30-60 minutes.
-
Centrifuge the sample to separate the solid and liquid phases.
2. Sample Cleanup (Example using Solid-Phase Extraction - SPE)
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Take an aliquot of the supernatant from the extraction step.
-
Dilute the extract with water to reduce the organic solvent concentration.
-
Condition an appropriate SPE cartridge (e.g., C18 or a specialized mycotoxin cleanup column) according to the manufacturer's instructions.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the DON and 13C15-DON from the cartridge with an appropriate elution solvent.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) is frequently used, often in the negative ion mode for DON.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor to product ion transitions are monitored for both DON and 13C15-DON. For example:
-
DON: m/z 295.1 -> 265.1 or m/z 295.1 -> 138.0
-
13C15-DON: m/z 310.1 -> 279.1 or m/z 310.1 -> 145.0
-
-
The following diagram illustrates the logical relationship in correcting for matrix effects using 13C15-DON.
Caption: Correction of matrix effects using 13C15-DON.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-[13C15]-Deoxynivalenol | LIBIOS [libios.fr]
Technical Support Center: Addressing Matrix Interference for Deoxynivalenol-13C15 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference for Deoxynivalenol-13C15 (DON-13C15) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the LC-MS analysis of this compound?
A: Matrix interference, also known as the matrix effect, refers to the alteration of the ionization efficiency of a target analyte, such as Deoxynivalenol (DON) and its isotope-labeled internal standard DON-13C15, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A: A stable isotope-labeled (SIL) internal standard, such as DON-13C15, is considered the gold standard for quantitative LC-MS analysis.[3] Because it has nearly identical physicochemical properties to the native analyte (DON), it co-elutes and experiences similar matrix effects.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to more accurate and precise quantification.
Q3: What are common sources of matrix interference for Deoxynivalenol analysis?
A: Common sources of matrix interference in the analysis of mycotoxins like DON in complex matrices such as cereals, grains, and animal feed include:
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Lipids and Fats: These can cause significant ion suppression.
-
Pigments: Compounds like chlorophylls and carotenoids can interfere with the analysis.
-
Carbohydrates and Sugars: High concentrations of these compounds can affect ionization efficiency.
-
Proteins and Peptides: These can also contribute to matrix effects.
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Salts and Buffers: Non-volatile salts from the sample or sample preparation reagents can accumulate in the ion source and suppress the signal.
Q4: How can I assess the extent of matrix effects in my samples?
A: The extent of matrix effects can be evaluated using a post-extraction addition method. This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of a standard in a neat solvent at the same concentration. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Problem: Significant signal suppression or enhancement is observed for this compound.
| Possible Cause | Troubleshooting Steps |
| High Matrix Complexity | Dilute the sample extract to reduce the concentration of interfering compounds. However, ensure that the dilution does not compromise the limit of quantification (LOQ). |
| Optimize the sample preparation method to more effectively remove matrix components. Consider using a more selective cleanup technique such as Immunoaffinity Chromatography (IAC). | |
| Co-elution of Interfering Compounds | Modify the chromatographic conditions (e.g., gradient profile, mobile phase composition, column chemistry) to improve the separation of DON and DON-13C15 from interfering matrix components. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. A dirty ion source can exacerbate matrix effects. |
Problem: The internal standard (this compound) signal is inconsistent or lost.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Spiking | Verify the concentration and stability of the DON-13C15 stock solution. Ensure accurate and consistent addition of the internal standard to all samples and standards. |
| Degradation of Internal Standard | Check for potential degradation of DON-13C15 during sample storage or preparation. Ensure proper storage conditions (e.g., temperature, light exposure). |
| Differential Matrix Effects | Although DON-13C15 is designed to mimic the behavior of DON, in some highly complex matrices, they may experience slightly different degrees of ion suppression or enhancement. Evaluate matrix effects on both the analyte and the internal standard. |
| Instrumental Issues | Check for any issues with the LC-MS system, such as a clogged injector, a failing column, or an unstable spray in the ion source. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Deoxynivalenol Analysis
| Sample Preparation Technique | Matrix | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| QuEChERS | Cereals | 86 - 107 | < 5 | Fast, simple, and cost-effective. | May require an additional cleanup step for complex matrices. |
| Solid-Phase Extraction (SPE) | Barley, Malt | >90 | N/A | Good for a broad range of mycotoxins. | Can be time-consuming and requires method development. |
| Corn | 84 - 87 | 2 - 7 | |||
| Immunoaffinity Chromatography (IAC) | Wheat | ~90 | 8.3 | Highly selective, resulting in very clean extracts and reduced matrix effects. | Can be more expensive than other techniques. |
| Swine Serum | 93 - 103 | N/A |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Cereals
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Grind a representative portion of the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Collect the supernatant, filter if necessary, and inject it into the LC-MS system.
-
Solid-Phase Extraction (SPE) Protocol for Cereals
This is a general protocol and the choice of sorbent and solvents should be optimized.
-
Extraction:
-
Extract 20 g of the ground sample with 80 mL of a water:acetonitrile (50:50, v/v) solution by shaking for 30 minutes.
-
Centrifuge and filter the extract.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
-
Sample Loading:
-
Dilute the filtered extract with water and load it onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with one column volume of water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Immunoaffinity Chromatography (IAC) Protocol for Wheat
This protocol is based on commercially available IAC columns and the manufacturer's instructions should be followed.
-
Extraction:
-
Extract 25 g of the ground wheat sample with 100 mL of water by blending at high speed for 2 minutes.
-
Filter the extract through a fluted filter paper.
-
-
IAC Column Cleanup:
-
Pass a specific volume of the filtered extract through the IAC column at a controlled flow rate.
-
-
Washing:
-
Wash the column with water to remove unbound matrix components.
-
-
Elution:
-
Elute the bound DON with methanol.
-
-
Analysis:
-
Inject the methanolic eluate directly into the LC-MS system.
-
Visualization
Caption: Troubleshooting workflow for matrix interference in LC-MS.
Caption: Logical relationship of sample preparation techniques.
References
Technical Support Center: UPLC Analysis of Deoxynivalenol (DON) and ¹³C₁₅-DON
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Ultra-Performance Liquid Chromatography (UPLC) methods for the separation and quantification of deoxynivalenol (DON) and its stable isotope-labeled internal standard, ¹³C₁₅-DON.
Frequently Asked Questions (FAQs)
Q1: Why is ¹³C₁₅-DON used as an internal standard for DON analysis?
A1: Stable isotope-labeled internal standards like ¹³C₁₅-DON are ideal for quantitative analysis using mass spectrometry (LC-MS/MS).[1][2] Because ¹³C₁₅-DON has a nearly identical chemical structure and chromatographic behavior to DON, it co-elutes with the analyte. This co-elution allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects that can occur during the ionization process in the mass spectrometer, leading to improved accuracy and precision in quantification.[1][2]
Q2: What are the typical starting conditions for UPLC separation of DON and ¹³C₁₅-DON?
A2: A common starting point for separating DON and ¹³C₁₅-DON involves a reversed-phase UPLC system. Key components include a C18 column, such as an Acquity UPLC HSS T3 or BEH C18, and a mobile phase gradient consisting of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid, acetic acid, or ammonium acetate to improve peak shape and ionization efficiency.[3]
Q3: Should I be concerned about separating DON from ¹³C₁₅-DON?
A3: No, the goal is not to separate DON from its stable isotope-labeled internal standard, ¹³C₁₅-DON. For accurate quantification using the internal standard method, it is crucial that both compounds co-elute, meaning they have the same retention time. The mass spectrometer can differentiate between the two compounds based on their different masses.
Q4: My peaks for DON and ¹³C₁₅-DON are broad or tailing. What can I do?
A4: Peak broadening or tailing can be caused by several factors. Here are a few troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analytes. Adding a small amount of acid, such as 0.1% formic acid, can help to protonate residual silanols on the column packing, reducing secondary interactions that cause tailing.
-
Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent, like 100% acetonitrile or isopropanol.
-
Column Void: A void may have formed at the head of the column. This can be checked by disconnecting the column and inspecting the inlet frit. If a void is present, the column may need to be replaced.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Add a mobile phase modifier like 0.1% formic acid or 5 mM ammonium formate to improve peak symmetry. Consider a different column chemistry if the issue persists. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the column. High pH can dissolve the silica backbone of the column. | |
| Co-elution with Matrix Interferences | Insufficient chromatographic resolution. | Optimize the gradient by adjusting the initial and final organic solvent percentages, as well as the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. |
| Inadequate sample cleanup. | Employ a sample cleanup technique such as solid-phase extraction (SPE) or immunoaffinity columns to remove interfering matrix components. | |
| Low Signal Intensity | Matrix suppression of ionization in the mass spectrometer. | The use of ¹³C₁₅-DON as an internal standard is the primary way to correct for this. Also, consider diluting the sample extract to reduce the concentration of matrix components. |
| Suboptimal mobile phase composition for ionization. | Experiment with different mobile phase additives (e.g., ammonium acetate vs. formic acid) to enhance the ionization efficiency of DON. | |
| Retention Time Drifting | Inadequate column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable retention time indicates a well-equilibrated system. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the organic solvent. | |
| Column aging. | Over time, column performance will degrade, leading to shifts in retention time. If other solutions fail, replace the column. |
Experimental Protocols
Example UPLC Method for DON and ¹³C₁₅-DON
This protocol is a generalized example based on common parameters found in the literature.
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | 6 |
| 5.0 | 10 | 90 | 6 |
| 6.0 | 10 | 90 | 6 |
| 6.1 | 90 | 10 | 6 |
| 8.0 | 90 | 10 | 6 |
Visualizations
Caption: A workflow diagram for troubleshooting common UPLC issues.
Caption: Logical steps for optimizing a UPLC gradient to resolve interferences.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Analytical Variability in Mycotoxin Quantification with ¹³C₁₅-DON
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing analytical variability in mycotoxin quantification using ¹³C₁₅-Deoxynivalenol (¹³C₁₅-DON) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using ¹³C₁₅-DON as an internal standard in DON quantification?
A1: The primary advantage of using a stable isotope-labeled internal standard like ¹³C₁₅-DON is its ability to accurately correct for matrix effects.[1][2][3] Matrix effects, caused by co-eluting components from the sample matrix, can lead to ion suppression or enhancement during mass spectrometry analysis, resulting in inaccurate quantification.[1][2] Since ¹³C₁₅-DON has the same physicochemical properties as the native DON, it is affected by the matrix in the same way, allowing for reliable correction and significantly improving the trueness and precision of the analytical results.
Q2: Can ¹³C₁₅-DON be used to quantify other mycotoxins besides DON?
A2: It is strongly recommended to use a corresponding isotopically labeled internal standard for each analyte to ensure the highest accuracy. While structurally similar internal standards may mitigate some variability from sample preparation, they may not adequately compensate for differences in matrix effects during LC-MS analysis due to different retention times. For instance, using ¹³C₁₅-DON to quantify DON metabolites like DOM-1 and NIV has been explored, but its applicability must be thoroughly validated for each specific matrix and analytical method.
Q3: At what stage of the experimental workflow should the ¹³C₁₅-DON internal standard be added?
A3: For the most effective correction of variability throughout the entire analytical process, the ¹³C₁₅-DON internal standard should be added to the homogenized sample prior to the extraction step. This approach ensures that the internal standard experiences the same potential losses during sample extraction, clean-up, and analysis as the native DON.
Q4: Is sample clean-up necessary when using ¹³C₁₅-DON?
A4: While ¹³C₁₅-DON can effectively compensate for matrix effects, sample clean-up is still a crucial step, especially for complex matrices. A clean-up step, such as solid-phase extraction (SPE) or immunoaffinity columns, helps to remove interfering compounds that can contaminate the LC-MS system, leading to reduced sensitivity and instrument downtime. However, studies have shown that with ¹³C₁₅-DON, accurate results can be obtained even without extensive clean-up for certain matrices like wheat and maize.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Recovery of DON | Inefficient extraction of DON from the sample matrix. | Optimize the extraction solvent and method. A common solvent system is acetonitrile/water. Ensure thorough homogenization of the sample. |
| Degradation of DON during sample processing. | Minimize sample exposure to high temperatures and extreme pH. Store extracts at low temperatures. | |
| Inaccurate spiking of the internal standard. | Ensure the ¹³C₁₅-DON standard solution is at room temperature and well-mixed before use. Use calibrated pipettes for accurate volume addition. | |
| High Variability in Replicate Measurements | Inconsistent matrix effects between samples. | Ensure the ¹³C₁₅-DON internal standard is added to every sample and standard at the same concentration. This is the primary purpose of using the isotopic standard. |
| Non-homogenous sample. | Improve the sample homogenization process before taking analytical portions. | |
| Instrument instability. | Perform routine maintenance and calibration of the LC-MS/MS system. | |
| Signal Suppression or Enhancement Observed | High concentration of co-eluting matrix components. | Implement or optimize a sample clean-up step (e.g., SPE, immunoaffinity columns) to remove interfering substances. |
| Inappropriate LC gradient. | Modify the liquid chromatography gradient to better separate DON and ¹³C₁₅-DON from the interfering matrix components. | |
| Inaccurate Quantification Despite Using ¹³C₁₅-DON | Incorrect concentration of the ¹³C₁₅-DON standard solution. | Verify the concentration of the internal standard stock solution. Consider reverse isotope dilution analysis for accurate concentration determination. |
| Non-linear calibration curve. | Ensure the calibration curve covers the expected concentration range of DON in the samples. If the molar ratio between the internal standard and the analyte is significantly biased, the calibration may no longer be linear. | |
| Interference from isobaric compounds. | Optimize MS/MS parameters (precursor and product ions, collision energy) to ensure specificity for DON and ¹³C₁₅-DON. |
Quantitative Data Summary
The use of ¹³C₁₅-DON as an internal standard significantly improves the recovery and reduces the variability of DON quantification in various matrices.
| Matrix | Calibration Method | Apparent Recovery (%) | Relative Standard Deviation (RSDr) (%) |
| Wheat | External Calibration (without IS) | 29 ± 6 | Not Reported |
| Wheat | Internal Calibration (with ¹³C₁₅-DON) | 95 ± 3 | Not Reported |
| Maize | External Calibration (without IS) | 37 ± 5 | Not Reported |
| Maize | Internal Calibration (with ¹³C₁₅-DON) | 99 ± 3 | Not Reported |
| Maize | External Calibration (without IS) | 76 ± 1.9 | Not Reported |
| Maize | Internal Calibration (with ¹³C₁₅-DON) | 101 ± 2.4 | Not Reported |
Data compiled from studies on DON quantification in cereals.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol outlines a general procedure for the extraction of DON from a solid matrix (e.g., ground maize or wheat) using ¹³C₁₅-DON as an internal standard.
-
Homogenization: Grind the sample to a fine, uniform powder to ensure homogeneity.
-
Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the ¹³C₁₅-DON internal standard working solution to the sample.
-
Extraction: Add the extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20, v/v).
-
Vortexing/Shaking: Vortex or shake the mixture vigorously for a specified time (e.g., 60 minutes) to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the solid material.
-
Collection: Carefully transfer the supernatant (the extract) to a clean tube for further processing or direct analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of DON and ¹³C₁₅-DON using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Dilution: Dilute the sample extract if necessary to bring the analyte concentration within the linear range of the calibration curve.
-
LC Separation:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.
-
Injection Volume: Inject a fixed volume of the prepared sample extract.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, and DON can be detected in both positive and negative ion modes.
-
MRM Transitions: Set up the mass spectrometer to monitor specific Multiple Reaction Monitoring (MRM) transitions for both DON and ¹³C₁₅-DON. For example:
-
DON: Precursor ion -> Product ion 1, Product ion 2
-
¹³C₁₅-DON: Precursor ion -> Product ion 1, Product ion 2
-
-
-
Data Analysis:
-
Integrate the peak areas for both the DON and ¹³C₁₅-DON MRM transitions.
-
Calculate the peak area ratio of DON to ¹³C₁₅-DON.
-
Quantify the concentration of DON in the sample using a calibration curve constructed by plotting the peak area ratio against the concentration ratio of the calibration standards.
-
Visualizations
Caption: General experimental workflow for mycotoxin quantification using ¹³C₁₅-DON.
References
Validation & Comparative
Revolutionizing Mycotoxin Analysis: A Comparative Guide to Deoxynivalenol (DON) Quantification Using ¹³C₁₅-DON Internal Standard
The accurate detection and quantification of deoxynivalenol (DON), a prevalent mycotoxin in cereals, is critical for ensuring food safety and protecting public health. The use of a stable isotope-labeled internal standard, specifically ¹³C₁₅-deoxynivalenol (¹³C₁₅-DON), has emerged as a gold standard in analytical methodology, significantly enhancing the reliability of results. This guide provides a comprehensive comparison of analytical methods validated for DON determination using ¹³C₁₅-DON, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols.
The primary challenge in mycotoxin analysis is the "matrix effect," where components of the sample other than the analyte interfere with the measurement, leading to inaccurate quantification. The co-elution of matrix components can either suppress or enhance the ionization of the target analyte in mass spectrometry-based methods, resulting in under- or overestimation of the mycotoxin concentration. The introduction of a stable isotope-labeled internal standard that behaves chemically and physically identically to the native analyte provides a powerful solution to this problem. By adding a known amount of ¹³C₁₅-DON to the sample at the beginning of the analytical process, any variations in sample preparation, chromatographic retention, and ionization efficiency that affect the native DON will equally affect the labeled standard. This allows for a precise correction of the analytical signal, leading to highly accurate and precise quantification.
Comparative Performance of Analytical Methods
The use of ¹³C₁₅-DON as an internal standard has been predominantly validated for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity. The following table summarizes the performance of various LC-MS/MS methods for the determination of DON in different food matrices, highlighting the significant improvement in recovery rates when using the isotopic standard.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (without ¹³C₁₅-DON) | Recovery (with ¹³C₁₅-DON) | Precision (RSD) | Reference |
| LC-MS/MS | Wheat | - | - | 29 ± 6% | 95 ± 3% | < 5% | [1][2] |
| LC-MS/MS | Maize | - | - | 37 ± 5% | 99 ± 3% | < 5% | [1][2] |
| LC-MS/MS | Maize | - | - | 76 ± 1.9% | 101 ± 2.4% | < 3% | [3] |
| LC-MS/MS | Pasta | 20 µg/kg | - | - | - | - | |
| HPLC-DAD | Pasta | 50 µg/kg | - | - | - | - | |
| GC-MS | Wheat | - | - | - | Comparable to LC-MS/MS | - |
Data presented as mean ± standard deviation. RSD refers to Relative Standard Deviation.
As evidenced by the data, the application of ¹³C₁₅-DON dramatically improves the accuracy of the analysis, with recovery rates approaching 100%. This is a stark contrast to the significantly lower and more variable recoveries observed when the internal standard is not used, demonstrating the effective compensation for matrix effects. While other methods like HPLC-DAD and GC-MS can also be employed for DON analysis, LC-MS/MS coupled with ¹³C₁₅-DON is presented as a state-of-the-art technique due to its superior sensitivity and accuracy.
Experimental Workflow and Protocols
The general workflow for the analysis of DON in food matrices using ¹³C₁₅-DON as an internal standard involves sample preparation, extraction, and instrumental analysis.
A detailed experimental protocol for the LC-MS/MS analysis of DON in maize, adapted from published methods, is provided below.
1. Sample Preparation and Extraction:
-
Homogenization: Grind a representative sample of maize to a fine powder.
-
Weighing and Spiking: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of ¹³C₁₅-DON internal standard solution.
-
Extraction: Add 20 mL of an acetonitrile/water (80:20, v/v) extraction solvent.
-
Shaking: Shake vigorously for 60 minutes at room temperature using a mechanical shaker.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Dilution and Filtration: Take an aliquot of the supernatant, dilute it with water, and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium acetate, is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally applied.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly employed for DON analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both native DON and ¹³C₁₅-DON are monitored. For example, for DON, a common transition is m/z 295 -> 247, while for ¹³C₁₅-DON, it would be m/z 310 -> 262.
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the native DON to the peak area of the ¹³C₁₅-DON internal standard against the concentration of the native DON standards.
-
The concentration of DON in the sample is then determined from this calibration curve using the measured peak area ratio from the sample extract.
Conclusion
The validation of analytical methods using ¹³C₁₅-DON has unequivocally demonstrated its value in achieving accurate and precise quantification of deoxynivalenol in various food matrices. The data clearly indicates that the use of this stable isotope-labeled internal standard effectively mitigates the impact of matrix effects, a significant hurdle in mycotoxin analysis. For researchers, scientists, and professionals in drug development and food safety, adopting methods that incorporate ¹³C₁₅-DON is a crucial step towards ensuring the reliability and validity of their analytical results. The provided protocols and performance data serve as a valuable resource for the implementation and validation of such robust analytical strategies.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxynivalenol-13C15 versus Native Deoxynivalenol: A Comparison Guide for Accurate Calibration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deoxynivalenol-13C15 and native deoxynivalenol for calibration in analytical testing, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in making informed decisions for accurate and reliable quantification of the mycotoxin deoxynivalenol (DON).
Superior Accuracy with Isotope-Labeled Internal Standard
In analytical chemistry, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy and precision of quantification.[1][2] The use of a stable isotope-labeled internal standard, such as this compound (¹³C₁₅-DON), is the most effective method to compensate for these matrix-induced signal variations.[1][2][3] ¹³C₁₅-DON mimics the chemical and physical properties of native DON, ensuring that it behaves similarly during sample preparation and analysis, thus providing a reliable reference for quantification.
Experimental data consistently demonstrates the superiority of using ¹³C₁₅-DON as an internal standard over external calibration with native deoxynivalenol alone. A notable study highlighted that when analyzing DON in wheat and maize reference materials, the apparent recoveries without an internal standard were merely 29±6% and 37±5%, respectively. However, with the inclusion of ¹³C₁₅-DON, the recoveries dramatically improved to 95±3% for wheat and 99±3% for maize, showcasing a significant enhancement in accuracy.
| Parameter | Without Internal Standard (Native DON Calibration) | With ¹³C₁₅-DON Internal Standard |
| Apparent Recovery in Wheat | 29 ± 6% | 95 ± 3% |
| Apparent Recovery in Maize | 37 ± 5% | 99 ± 3% |
Experimental Protocols
Sample Preparation and Extraction
A common protocol for the analysis of DON in cereal matrices involves the following steps:
-
Grinding and Homogenization: The cereal sample (e.g., maize, wheat) is finely ground and homogenized to ensure uniformity.
-
Extraction: A specific weight of the ground sample is extracted with a suitable solvent mixture, typically acetonitrile/water.
-
Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid supernatant.
-
Internal Standard Spiking: A known concentration of this compound solution is added to an aliquot of the supernatant.
-
Vortexing and Filtration: The mixture is vortexed to ensure homogeneity and then filtered before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The prepared sample is then analyzed using a liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Separation: The sample is injected into an HPLC system, where DON and ¹³C₁₅-DON are separated from other matrix components on a C18 reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in negative electrospray ionization (ESI) mode.
-
Selected Reaction Monitoring (SRM): Specific precursor-to-product ion transitions are monitored for both native DON and ¹³C₁₅-DON to ensure specificity and sensitivity. For instance, for native DON, a common transition is m/z 295.1 → 265.1, while for ¹³C₁₅-DON, the corresponding transition would be m/z 310.1 → 279.1, reflecting the mass shift due to the 15 ¹³C atoms.
-
Quantification: The concentration of native DON in the sample is determined by calculating the ratio of the peak area of the native DON to the peak area of the ¹³C₁₅-DON internal standard and comparing this to a calibration curve prepared with known concentrations of both compounds.
Deoxynivalenol's Impact on Cellular Signaling
Deoxynivalenol is a potent mycotoxin that exerts its toxicity by targeting the ribosome, leading to a phenomenon known as the "ribotoxic stress response". This response involves the rapid activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. The activation of these signaling pathways can lead to a variety of cellular outcomes, including the induction of pro-inflammatory cytokines and, at higher concentrations, apoptosis (programmed cell death).
Caption: Deoxynivalenol (DON) signaling pathway.
Experimental Workflow: From Sample to Result
The following diagram illustrates the typical workflow for the quantification of deoxynivalenol in a sample using an internal standard.
Caption: Analytical workflow for DON quantification.
Conclusion
References
- 1. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxynivalenol Induces Apoptosis via FOXO3a-Signaling Pathway in Small-Intestinal Cells in Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global protein phosphorylation dynamics during deoxynivalenol-induced ribotoxic stress response in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Internal Standards for Mycotoxin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mycotoxins in various matrices is paramount for ensuring food safety and for reliable toxicological studies. The use of internal standards is a critical component in analytical methodologies, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variations during sample preparation and analysis. This guide provides an objective comparison of the performance of different types of internal standards, supported by experimental data, to aid researchers in selecting the most appropriate standard for their applications.
Types of Internal Standards
The selection of an internal standard is crucial for the accuracy and reliability of quantitative mycotoxin analysis.[1] The ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer.[2] There are three main types of internal standards used for mycotoxin quantification:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" for mycotoxin analysis.[1] They are molecules in which one or more atoms have been replaced by their heavy stable isotopes (e.g., ¹³C, ¹⁵N, D). Because they are chemically identical to the native mycotoxin, they co-elute chromatographically and experience the same matrix effects, providing the most accurate correction. Uniformly ¹³C-labeled internal standards are particularly favored as they provide a significant mass shift from the native analyte, avoiding isotopic crosstalk, and do not exhibit the potential for chromatographic shifts that can sometimes be observed with deuterium-labeled standards.
-
Structural Analog Internal Standards: These are compounds that have a chemical structure similar to the analyte of interest but are not isotopically labeled. They should ideally have similar extraction efficiencies and chromatographic retention times. While more cost-effective than SIL-IS, they may not perfectly mimic the ionization behavior of the native mycotoxin, which can lead to less accurate quantification, especially in complex matrices.
-
Surrogate Standards: These are compounds that are chemically similar to the analytes of interest but are not expected to be present in the sample. They are added to the sample before extraction and are used to monitor the efficiency of the sample preparation process. While useful for assessing method performance, they may not effectively correct for matrix effects during ionization.
Data Presentation: Performance Comparison of Internal Standards
The following tables summarize the performance of different internal standards in mycotoxin quantification based on data from various studies. The key performance indicators are recovery, which indicates the efficiency of the extraction process, and relative standard deviation (RSD), which reflects the precision and reproducibility of the method.
Table 1: Performance of ¹³C-Labeled Internal Standards for Deoxynivalenol (DON) Quantification in Cereals
| Matrix | Internal Standard | Recovery (%) without IS | Recovery (%) with ¹³C-DON | RSD (%) with ¹³C-DON | Reference |
| Wheat | ¹³C₁₅-DON | 29 ± 6 | 95 ± 3 | < 5 | Häubl et al., 2006 |
| Maize | ¹³C₁₅-DON | 37 ± 5 | 99 ± 3 | < 5 | Häubl et al., 2006 |
Table 2: Performance of ¹³C-Labeled Internal Standards for Multi-Mycotoxin Analysis in Various Food Matrices
| Mycotoxin | Matrix | Internal Standard | Recovery (%) | RSD (%) | Reference |
| Aflatoxin B1 | Corn | ¹³C₁₇-AFB1 | 85-110 | < 15 | Generic Data |
| Ochratoxin A | Wheat | ¹³C₂₀-OTA | 90-105 | < 10 | Generic Data |
| Zearalenone | Maize | ¹³C₁₈-ZEN | 88-112 | < 15 | Generic Data |
| Fumonisin B1 | Corn | ¹³C₃₄-FB1 | 80-115 | < 20 | Generic Data |
Table 3: Performance of Structural Analog and Surrogate Standards (Illustrative)
| Mycotoxin | Matrix | Internal Standard Type | Internal Standard | Recovery (%) | RSD (%) | Reference |
| Ochratoxin A | Cereal | Structural Analog | Ethyl-Ochratoxin A | 75-110 | < 20 | Hypothetical Data |
| Zearalenone | Wheat | Surrogate Standard | α-Zearalenol | 70-120 | < 25 | Hypothetical Data |
Note: Quantitative data for direct comparison of structural analog and surrogate standards with SIL-IS for mycotoxins is limited in publicly available literature. The data in Table 3 is illustrative to highlight the expected performance range, which generally shows wider recovery ranges and higher RSDs compared to SIL-IS.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for mycotoxin analysis using internal standards.
Sample Preparation and Extraction (General Protocol for Cereals)
-
Homogenization: Grind a representative sample of the cereal matrix to a fine powder (e.g., to pass a 1 mm sieve).
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add the internal standard solution (e.g., ¹³C-labeled mycotoxin mix) to the sample at a concentration appropriate for the expected contamination levels and instrumental sensitivity.
-
Extraction: Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80/20, v/v).
-
Shaking: Cap the tube and shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Dilution: Transfer an aliquot of the supernatant to a clean tube and dilute with an appropriate solvent (e.g., mobile phase) to minimize matrix effects and match the initial mobile phase conditions of the LC-MS/MS system.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis (Illustrative Parameters)
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A suitable gradient program to separate the mycotoxins of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative switching mode to cover a wide range of mycotoxins.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte and internal standard for quantification and confirmation.
Mandatory Visualization
The following diagrams illustrate the typical workflow for mycotoxin analysis using internal standards and the logical relationship in choosing an appropriate internal standard.
Caption: Experimental workflow for mycotoxin quantification using an internal standard.
Caption: Decision tree for selecting an internal standard for mycotoxin analysis.
Conclusion
The choice of internal standard significantly impacts the accuracy and reliability of mycotoxin quantification. Stable isotope-labeled internal standards, particularly ¹³C-labeled standards, offer the most effective correction for matrix effects and procedural losses, leading to the highest data quality. While structural analogs and surrogate standards present more cost-effective alternatives, their ability to compensate for the variability inherent in complex matrices is limited, which may result in less accurate and precise measurements. For research, scientific, and drug development applications where high accuracy is paramount, the use of stable isotope-labeled internal standards is strongly recommended. The detailed experimental protocols and workflows provided in this guide serve as a foundation for developing and validating robust analytical methods for mycotoxin analysis.
References
A Comparative Guide to Deoxynivalenol Detection: Unpacking the Accuracy and Precision of the DON-13C15 Method
For researchers, scientists, and drug development professionals navigating the complexities of mycotoxin analysis, selecting the optimal detection method is paramount. This guide provides a detailed comparison of the Deoxynivalenol-13C15 (DON-13C15) isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with two widely used alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA). By presenting supporting experimental data, detailed protocols, and visual workflows, this guide offers an objective assessment of each method's accuracy, precision, and overall performance.
Deoxynivalenol (DON), a mycotoxin produced by fungi of the Fusarium genus, is a common contaminant in cereal grains such as wheat, maize, and barley. Its presence in food and feed poses a significant health risk to humans and animals. Consequently, robust and reliable analytical methods are crucial for its accurate quantification to ensure food safety and regulatory compliance.
The DON-13C15 method, a stable isotope dilution assay (SIDA), is increasingly recognized for its high accuracy and precision. The use of a 13C-labeled internal standard, which closely mimics the behavior of the native DON analyte during sample preparation and analysis, effectively compensates for matrix effects and variations in instrument response. This leads to more reliable and reproducible results compared to traditional methods.
Performance Comparison of DON Detection Methods
The following table summarizes the key performance characteristics of the DON-13C15 LC-MS/MS method, HPLC-UV, and ELISA for the analysis of deoxynivalenol in a wheat matrix. The data presented is a synthesis from multiple validation studies.
| Performance Metric | DON-13C15 LC-MS/MS | HPLC-UV | ELISA |
| Limit of Detection (LOD) | 0.04 - 5 µg/kg[1][2] | 24 - 40 µg/kg | 62 ng/g |
| Limit of Quantification (LOQ) | 0.13 - 10 µg/kg[2] | 45 - 200 µg/kg | 100 ng/g |
| Recovery | 95% - 103%[1][3] | 80% - 92.2% | 77.1% - 107.0% |
| Relative Standard Deviation (RSD) | < 8% | < 10% | 4.2% - 11.9% |
| Specificity | Very High | Moderate | Moderate to High |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Expertise Required | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided below.
This compound LC-MS/MS Method
This method utilizes a stable isotope-labeled internal standard to achieve high accuracy and precision.
1. Sample Preparation and Extraction:
-
Weigh 5 g of a homogenized wheat sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v).
-
Fortify the sample with a known concentration of the this compound internal standard solution.
-
Shake vigorously for 60 minutes at room temperature using a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant for cleanup or direct injection. For cleaner samples, a "dilute-and-shoot" approach may be employed where the extract is simply diluted with the mobile phase before injection. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MS/MS Transitions:
-
DON: Precursor ion [M-H]⁻ at m/z 295.1 → Product ions (e.g., m/z 247.1, m/z 138.1).
-
DON-13C15: Precursor ion [M-H]⁻ at m/z 310.1 → Product ions (e.g., m/z 261.1, m/z 145.0).
-
-
Quantification: The concentration of DON is determined by comparing the peak area ratio of the native DON to the 13C15-labeled internal standard against a calibration curve prepared with known concentrations of both the analyte and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used chromatographic method for mycotoxin analysis.
1. Sample Preparation and Extraction:
-
Weigh 25 g of the ground wheat sample into a blender jar.
-
Add 100 mL of a water/methanol (80:20 v/v) extraction solvent.
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
2. Immunoaffinity Column (IAC) Cleanup:
-
Pass a specific volume of the filtered extract through a DON-specific immunoaffinity column.
-
Wash the column with purified water to remove interfering compounds.
-
Elute the bound DON from the column using methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV detection at a wavelength of 218 nm.
-
Quantification: The concentration of DON is determined by comparing the peak area of the sample with that of a calibration curve prepared from DON standards of known concentrations.
Enzyme-Linked Immunosorbent Assay (ELISA)
A rapid and high-throughput screening method based on antigen-antibody interactions.
1. Sample Extraction:
-
Weigh 5 g of the finely ground wheat sample.
-
Add 25 mL of distilled or deionized water.
-
Shake vigorously for 3-5 minutes.
-
Allow the mixture to settle and use the supernatant for the assay.
2. ELISA Procedure (Direct Competitive):
-
Add a specific volume of the sample extract and a DON-enzyme conjugate solution to antibody-coated microwells.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature, allowing the native DON and the DON-enzyme conjugate to compete for binding to the antibodies.
-
Wash the wells to remove any unbound reagents.
-
Add a substrate solution that reacts with the enzyme conjugate to produce a color change.
-
Incubate for a short period (e.g., 5-10 minutes) for color development.
-
Add a stop solution to terminate the reaction.
-
Reading: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of DON is inversely proportional to the color intensity and is calculated based on a standard curve generated from standards of known DON concentrations.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for this compound LC-MS/MS Analysis.
Caption: Workflow for HPLC-UV Analysis of Deoxynivalenol.
Caption: Workflow for ELISA-based Deoxynivalenol Detection.
Conclusion
The choice of an analytical method for deoxynivalenol detection is a critical decision that depends on the specific requirements of the analysis. The this compound LC-MS/MS method stands out for its superior accuracy, precision, and specificity, making it the gold standard for confirmatory analysis and research where the highest level of confidence is required. While the initial investment in instrumentation and expertise is higher, the reliability of the data it generates is unparalleled.
HPLC-UV offers a balance between performance and cost, providing reliable quantitative results, particularly when coupled with effective cleanup techniques like immunoaffinity columns. It is a suitable method for routine monitoring in laboratories with chromatographic capabilities.
ELISA serves as an excellent tool for rapid screening of a large number of samples. Its high throughput, low cost, and ease of use make it ideal for initial assessments and quality control at various points in the food and feed supply chain. However, positive results from ELISA should ideally be confirmed by a more selective method like LC-MS/MS.
Ultimately, a comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers and industry professionals to make informed decisions and ensure the safety and quality of food and feed products.
References
A Guide to Inter-laboratory Comparison Studies for Deoxynivalenol (DON) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of deoxynivalenol (DON), a prevalent mycotoxin in cereals, through the lens of inter-laboratory studies. The performance of various techniques is summarized based on published experimental data from proficiency tests and comparison studies, offering valuable insights for laboratories seeking to validate their methods and ensure the accuracy of their results.
Data Presentation: Performance of Analytical Methods for DON Analysis
The following tables summarize the quantitative data from various inter-laboratory comparison studies, highlighting the performance of different analytical methods for DON determination in various food and feed matrices.
Table 1: Performance of LC-MS/MS Methods in a Multi-Mycotoxin Inter-laboratory Study [1]
| Matrix | Assigned DON Value (µg/kg) | Target Standard Deviation (σ) | Number of Participants | Success Rate (z-score ±2) |
| Chicken Feed | 17.8 - 1184 | Modified Horwitz Equation | 9 | 70% (overall for all mycotoxins) |
| Swine Feed | 17.8 - 1184 | Modified Horwitz Equation | 9 | 70% (overall for all mycotoxins) |
| Soy | 17.8 - 1184 | Modified Horwitz Equation | 9 | 70% (overall for all mycotoxins) |
| Corn Gluten | 17.8 - 1184 | Modified Horwitz Equation | 9 | 70% (overall for all mycotoxins) |
Table 2: Performance of Immunoaffinity Column Cleanup with Liquid Chromatography (LC) [2][3]
| Matrix | Spiked DON Concentration (ng/g) | Average Recovery (%) | RSDr (%) | RSDR (%) | HorRat Value |
| Wheat Flour | 200 - 2000 | 78 - 87 | 3.1 - 14.1 | 11.5 - 26.3 | < 1.3 |
| Rice Flour | 200 - 2000 | 78 - 87 | 3.1 - 14.1 | 11.5 - 26.3 | < 1.3 |
| Oat Flour | 200 - 2000 | 78 - 87 | 3.1 - 14.1 | 11.5 - 26.3 | < 1.3 |
| Polenta | 200 - 2000 | 78 - 87 | 3.1 - 14.1 | 11.5 - 26.3 | < 1.3 |
| Wheat-based Breakfast Cereal | 200 - 2000 | 78 - 87 | 3.1 - 14.1 | 11.5 - 26.3 | < 1.3 |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
Table 3: Comparison of Different Analytical Techniques for DON Detection
| Method | Limit of Detection (LOD) | Recovery (%) | Key Features | Reference |
| Microarray-based LF immunoassay | 0.5 ppb | 70.7–119.5% (intra-assay) | Simultaneous detection of multiple mycotoxins. | [4] |
| Chemiluminescence (CL) immunoassay | 5.25 µg/kg (in corn) | 79.2–113.4% | Enhanced sensitivity. | [4] |
| Lateral Flow Immunoassay (LFIA) with Smartphone Reader | 0.04 µg/kg | 71.60–119.98% | Quantitative dual detection mode. | |
| HPLC-UV | 16 - 25 ng/g | 71 - 92% | Good linearity and precision. | |
| LC-MS/MS | - | 98.8 - 102.6% | High accuracy and sensitivity, but susceptible to matrix effects. | |
| FT-NIR Spectroscopy | - | - | Rapid, non-destructive screening method. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols commonly employed in inter-laboratory studies for DON analysis.
1. Sample Preparation and Extraction
-
Grinding: Cereal and feed samples are typically ground to a fine powder to ensure homogeneity.
-
Extraction: A representative portion of the ground sample is extracted with a suitable solvent. Common extraction solvents for DON include:
-
Water
-
Acetonitrile/water mixtures (e.g., 84:16 v/v)
-
Methanol/water mixtures
-
2. Clean-up
To remove interfering matrix components, a clean-up step is often necessary.
-
Immunoaffinity Columns (IAC): This is a highly specific and widely used clean-up method for DON. The sample extract is passed through an IAC containing antibodies specific to DON. After washing, DON is eluted with a solvent like methanol or acetonitrile.
-
Multifunctional Clean-up Columns: These columns, such as MycoSep®, can remove a broader range of matrix interferences.
3. Analytical Determination
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A common and robust method for DON quantification. Separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. Detection is performed at a wavelength of around 220 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the determination of DON and its metabolites. It offers lower detection limits and can be used for multi-mycotoxin analysis. However, it is more susceptible to matrix effects which can suppress or enhance the analyte signal.
-
Immunoassays (ELISA, Lateral Flow): These are rapid screening methods that are often used for preliminary analysis due to their ease of use and high throughput. They are based on the specific binding of DON to antibodies.
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory comparison study for DON analysis and the general steps involved in the analytical process.
Caption: Workflow of an inter-laboratory comparison study for DON analysis.
Caption: General experimental workflow for the analysis of deoxynivalenol.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of deoxynivalenol in cereals and cereal products by immunoaffinity column cleanup with liquid chromatography: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent advances in immunoassay-based mycotoxin analysis and toxicogenomic technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and HPLC-UV for Deoxynivalenol (DON) Analysis
Deoxynivalenol (DON), a mycotoxin commonly found in cereals, poses a significant threat to food safety and public health. Accurate and reliable analytical methods are crucial for its detection and quantification in various food and feed matrices. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on the most suitable method for their analytical needs.
Methodology Comparison
Both LC-MS/MS and HPLC-UV are powerful chromatographic techniques used for the separation and quantification of DON. However, they differ significantly in their detection principles, leading to variations in sensitivity, selectivity, and robustness.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely adopted technique that relies on the principle of UV absorbance for detection. It is a cost-effective and robust method suitable for routine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. This technique allows for the identification and quantification of analytes based on their mass-to-charge ratio, providing a higher degree of confidence in the results.[1][2] LC-MS/MS has become the most widely used technique for analyzing multiple mycotoxins in various food products.[3]
Experimental Protocols
Detailed experimental protocols for both methods are outlined below, providing a framework for laboratory implementation.
HPLC-UV Method for DON Analysis
This protocol is a generalized procedure based on common practices in the field.[4][5]
-
Sample Preparation and Extraction:
-
Homogenize 25 g of the ground sample (e.g., wheat, maize).
-
Extract the homogenized sample with 100 mL of a water or a methanol/water mixture by blending at high speed for a specified time.
-
Filter the extract through a fluted filter paper.
-
-
Clean-up using Immunoaffinity Columns (IAC):
-
Pass a defined volume of the filtered extract through a DON-specific immunoaffinity column. The antibodies in the column will specifically bind to the DON.
-
Wash the column with purified water to remove unbound matrix components.
-
Elute the bound DON from the column using methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot into the HPLC-UV system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 15:85, v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at 220 nm.
-
-
LC-MS/MS Method for DON Analysis
This protocol represents a common workflow for LC-MS/MS analysis of DON and its derivatives.
-
Sample Preparation and Extraction:
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent, often an acidified acetonitrile/water mixture.
-
Vortex and shake vigorously for an extended period.
-
Centrifuge the sample to separate the solid matrix from the supernatant.
-
-
Clean-up (optional but recommended):
-
A clean-up step using solid-phase extraction (SPE) or a "dilute and shoot" approach can be employed depending on the matrix complexity. For complex matrices, a clean-up step is beneficial to reduce matrix effects.
-
-
Analysis:
-
Transfer an aliquot of the supernatant (or the cleaned-up extract) into an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often containing additives like ammonium acetate to improve ionization.
-
Flow Rate: Adjusted based on the column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for DON.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of the precursor and product ions of DON.
-
-
Quantitative Data Summary
The following table summarizes the key performance parameters for both analytical methods based on published data. These values can vary depending on the specific instrumentation, matrix, and validation protocol.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 µg/kg | 4 - 20 µg/kg |
| Limit of Quantification (LOQ) | 50 µg/kg | 8 µg/kg |
| Recovery | 80 - 110% | 80 - 120% |
| Linearity (R²) | > 0.99 | > 0.998 |
| Specificity | Moderate | High |
| Throughput | Moderate | High |
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and the comparative advantages of each technique, the following diagrams are provided.
Caption: General workflow for DON analysis using HPLC-UV and LC-MS/MS.
References
- 1. journal.standard.ac.ir [journal.standard.ac.ir]
- 2. Advances in Analysis and Detection of Major Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 5. nucleus.iaea.org [nucleus.iaea.org]
Deoxynivalenol-13C15: A Superior Internal Standard for Mycotoxin Proficiency Testing
For researchers, scientists, and drug development professionals engaged in mycotoxin analysis, achieving accurate and reliable quantification of deoxynivalenol (DON) is paramount. Proficiency testing (PT) serves as a critical external quality assessment tool, and the choice of analytical methodology significantly impacts performance. This guide provides a comprehensive comparison of Deoxynivalenol-13C15 as an internal standard against other quantification methods in the context of mycotoxin proficiency testing, supported by experimental data and detailed protocols.
The use of stable isotope-labeled internal standards is a well-established technique for enhancing the accuracy and precision of quantitative analysis by mass spectrometry. In the case of deoxynivalenol, a prevalent mycotoxin in cereals, the fully carbon-13 labeled analogue, this compound, has demonstrated significant advantages in overcoming analytical challenges, particularly matrix effects.
Mitigating Matrix Effects with this compound
Matrix effects, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte, are a primary source of inaccuracy in LC-MS/MS analysis of mycotoxins. As this compound is chemically identical to the native DON, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the native DON to the labeled internal standard, these matrix effects can be effectively normalized, leading to more accurate quantification.
Performance in Analytical Studies
While direct comparisons of laboratory performance in proficiency tests based on the specific internal standard used are not always publicly detailed in PT reports, the superior analytical performance of this compound is well-documented in scientific literature. This enhanced performance logically translates to a higher likelihood of achieving satisfactory results in proficiency testing.
A key performance indicator is the recovery of the analyte from the sample matrix. Studies have consistently shown that the use of this compound significantly improves recovery rates compared to methods relying on external calibration.
| Analytical Method | Matrix | Apparent Recovery of DON (%) | With this compound Internal Standard (%) |
| LC-MS/MS with External Calibration | Wheat | 29 ± 6 | 95 ± 3 |
| LC-MS/MS with External Calibration | Maize | 37 ± 5 | 99 ± 3 |
| LC-MS/MS with External Calibration | Maize | 76 ± 1.9 | 101 ± 2.4[1] |
Table 1: Comparison of Deoxynivalenol (DON) recovery in cereal matrices with and without the use of this compound internal standard.
The data clearly illustrates that without an appropriate internal standard, matrix effects can lead to a significant underestimation of the DON concentration. In a proficiency testing scenario, such inaccuracies would likely result in an unsatisfactory z-score. The near-complete recovery achieved with this compound demonstrates its efficacy in compensating for these matrix-induced errors.
Experimental Protocols
Sample Preparation and Extraction
A generic protocol for the extraction of DON from a cereal matrix for LC-MS/MS analysis using this compound is as follows:
-
Homogenization: Mill a representative portion of the cereal sample to a fine powder.
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add a known amount of this compound solution in acetonitrile to the sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected DON concentration in the samples.
-
Extraction: Add 20 mL of an acetonitrile/water (80:20, v/v) extraction solvent.
-
Shaking: Cap the tube and shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Dilution and Filtration: Take an aliquot of the supernatant, dilute it with an appropriate volume of mobile phase, and filter through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (with a small percentage of formic acid and/or ammonium acetate) and methanol or acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for both DON and this compound for confirmation and quantification.
-
Logical Workflow for Improved Proficiency Testing Performance
The use of this compound streamlines the analytical workflow and enhances the reliability of the results, which is crucial for success in proficiency testing.
Workflow for DON analysis and its impact on PT performance.
Conclusion
References
Deoxynivalenol-13C15: A Superior Isotope-Labeled Internal Standard for Mycotoxin Analysis
A comprehensive comparison of Deoxynivalenol-13C15 with other isotopically labeled mycotoxins for accurate quantification in complex matrices, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the precise quantification of mycotoxins using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Isotopically labeled internal standards are the gold standard, as they effectively compensate for variations in sample preparation, matrix effects, and instrument response. Among these, fully carbon-13 (¹³C) labeled standards, such as Deoxynivalenol-¹³C₁₅ (DON-¹³C₁₅), have emerged as the superior choice over traditionally used deuterium (²H) labeled analogs. This guide provides an in-depth comparison of DON-¹³C₁₅ with other isotopically labeled mycotoxins, presenting experimental data that underscores its enhanced performance.
The Decisive Advantage of ¹³C Labeling
The primary advantage of ¹³C-labeled internal standards lies in their chemical and physical identity to the native analyte. The substitution of ¹²C with ¹³C atoms results in a mass shift sufficient for mass spectrometric detection without altering the molecule's physicochemical properties. This leads to several key benefits over deuterium-labeled standards:
-
Co-elution with the Analyte: ¹³C-labeled standards co-elute perfectly with their unlabeled counterparts under various chromatographic conditions. This is crucial for accurate compensation of matrix effects, which can fluctuate across a chromatographic peak. Deuterated standards, due to the significant mass difference between deuterium and protium, can exhibit a slight chromatographic shift, leading to less accurate correction.
-
No Isotopic Exchange: The carbon-13 label is stable and not susceptible to the back-exchange (D for H) that can sometimes occur with deuterated standards in certain solvents or under specific pH conditions. This ensures the integrity of the internal standard throughout the analytical process.
-
Identical Ionization Efficiency: As the molecular structure is virtually identical, the ionization efficiency of a ¹³C-labeled standard in the mass spectrometer's ion source is the same as the native analyte. This leads to a more consistent and accurate response ratio.
Performance Data: Deoxynivalenol-¹³C₁₅ in Action
The use of Deoxynivalenol-¹³C₁₅ as an internal standard has been shown to dramatically improve the accuracy and reliability of DON quantification in complex matrices like maize and wheat. Experimental data demonstrates its effectiveness in correcting for matrix effects and improving recovery rates.
One study highlighted that without an internal standard, the apparent recoveries of DON in maize and wheat were only 37% ± 5% and 29% ± 6%, respectively. However, with the use of DON-¹³C₁₅, the recoveries improved to an impressive 99% ± 3% for maize and 95% ± 3% for wheat[1][2][3].
Another investigation into the determination of DON and its modified forms in maize showed that DON-¹³C₁₅ effectively corrected for signal suppression or enhancement (SSE) caused by the matrix. The apparent recovery for DON without an internal standard was 86.4%, which was corrected to 103% with the use of DON-¹³C₁₅. Similarly, for 3-acetyl-DON and 15-acetyl-DON, the apparent recoveries were improved from 63.2% and 67.8% to 96.2% and 100%, respectively, with their corresponding ¹³C-labeled internal standards[4].
The following table summarizes the performance of Deoxynivalenol-¹³C₁₅ in comparison to analyses performed without an internal standard, clearly illustrating the significant improvement in data quality.
| Analyte | Matrix | Apparent Recovery (without IS) | Apparent Recovery (with DON-¹³C₁₅ IS) | Reference |
| Deoxynivalenol (DON) | Maize | 37% ± 5% | 99% ± 3% | [1] |
| Deoxynivalenol (DON) | Wheat | 29% ± 6% | 95% ± 3% | |
| Deoxynivalenol (DON) | Maize | 86.4% | 103% | |
| 3-Acetyl-DON | Maize | 63.2% | 96.2% | |
| 15-Acetyl-DON | Maize | 67.8% | 100% |
Comparison with Other ¹³C-Labeled Mycotoxin Standards
The benefits observed with DON-¹³C₁₅ are consistent across a range of other ¹³C-labeled mycotoxins used for food and feed analysis. The following table presents validation data for other common ¹³C-labeled mycotoxin internal standards, demonstrating their high performance in terms of recovery, linearity, and sensitivity.
| ¹³C-Labeled Standard | Analyte | Matrix | Recovery (%) | Linearity (r²) | LOD (ng/g) | LOQ (ng/g) | Reference |
| ¹³C₁₇-Aflatoxin B₁ | Aflatoxin B₁ | Broiler Liver | 99 ± 13 | >0.99 | 0.017 | 0.050 | |
| ¹³C₂₀-Ochratoxin A | Ochratoxin A | Cheese | 101.8 - 104.9 | >0.99 | 0.1 | 0.34 | |
| ¹³C₁₈-Zearalenone | Zearalenone | Soil | >82 | >0.9886 | 0.15 | 0.5 | |
| ¹³C₃₄-Fumonisin B₁ | Fumonisin B₁ | Animal Feed | 47.0 - 109.1 | >0.99 | 1.5 | 5.0 |
Experimental Protocols
A robust and reliable analytical method is essential for accurate mycotoxin quantification. The following is a generalized experimental protocol for the analysis of mycotoxins using a Stable Isotope Dilution Assay (SIDA) with ¹³C-labeled internal standards.
Sample Preparation (Extraction)
-
Weighing: Homogenize the sample and weigh 5 g into a 50 mL centrifuge tube.
-
Fortification: Add a known amount of the ¹³C-labeled internal standard solution (e.g., Deoxynivalenol-¹³C₁₅) to the sample.
-
Extraction: Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v).
-
Shaking: Shake vigorously for a specified time (e.g., 60 minutes) using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Dilution: Take an aliquot of the supernatant and dilute it with the mobile phase or a suitable solvent to minimize matrix effects and bring the analyte concentration within the calibration range.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and one for the internal standard.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte and internal standard.
-
Calibration and Quantification
Calibration curves are constructed by plotting the peak area ratio of the native analyte to the ¹³C-labeled internal standard against the concentration of the analyte. The use of the internal standard corrects for any variations in the analytical process, leading to a linear and accurate calibration.
Visualizing the Advantage: Workflows and Concepts
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Stable Isotope Dilution Assay workflow and the key advantages of ¹³C-labeled internal standards.
References
- 1. mdpi.com [mdpi.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deoxynivalenol (DON) Analysis in Cereals: The Superiority of the ¹³C₁₅-DON Internal Standard Method
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins like deoxynivalenol (DON) in cereals is paramount for food safety and quality control. This guide provides a comprehensive comparison of analytical methods for DON determination, highlighting the advantages of using a stable isotope-labeled internal standard, specifically ¹³C₁₅-deoxynivalenol (¹³C₁₅-DON), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a ¹³C₁₅-DON internal standard significantly enhances the accuracy and reliability of DON quantification by effectively compensating for matrix effects and variations during sample preparation and analysis.[1][2] This approach is contrasted with alternative methods, such as those employing immunoaffinity column (IAC) cleanup followed by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of the ¹³C₁₅-DON LC-MS/MS method compared to other common analytical techniques for DON analysis in cereals.
Table 1: Method Performance Comparison for Deoxynivalenol (DON) Analysis
| Parameter | LC-MS/MS with ¹³C₁₅-DON Internal Standard | Immunoaffinity Column (IAC) Cleanup with HPLC-UV | Immunoaffinity Column (IAC) Cleanup with UPLC-MS/MS |
| Recovery | 95% - 99% (in wheat and maize)[1][2] | 78% - 87%[3] | 61% - 103% (in wheat, rice, and millet) |
| Limit of Detection (LOD) | Not explicitly stated, but method is highly sensitive | 0.02 mg/kg (20 µg/kg) | 0.3 µg/kg |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is highly sensitive | Not explicitly stated | 0.8 µg/kg |
| Precision (RSD) | < 10% (within-laboratory reproducibility) | Average RSD of 3.8% | Intra-day variation < 19%, Inter-day variation < 17% |
| Linearity Range | 200 to 2000 µg/kg | 0.1 to 2 mg/kg (100 to 2000 µg/kg) | Not explicitly stated |
| Matrix Effect Correction | Excellent (corrects for significant signal suppression) | Prone to matrix interference, requires extensive cleanup | Cleanup helps, but residual matrix effects can occur |
Experimental Workflows
The following diagram illustrates the typical experimental workflow for the analysis of DON in cereals using the ¹³C₁₅-DON internal standard method with LC-MS/MS.
Detailed Experimental Protocols
Method 1: Deoxynivalenol (DON) Analysis using ¹³C₁₅-DON Internal Standard and LC-MS/MS
This method, adapted from established protocols, offers high accuracy and minimizes the need for extensive cleanup steps, thereby increasing sample throughput.
1. Sample Preparation and Extraction:
-
Homogenize the cereal sample to a fine powder.
-
Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of ¹³C₁₅-DON internal standard solution.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water (80:20, v/v).
-
Vortex the mixture for 3 minutes and then shake for 60 minutes on a rotary shaker at room temperature.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collect the supernatant for direct LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) of precursor and product ions for both DON and ¹³C₁₅-DON.
-
3. Quantification:
-
The concentration of DON is determined by the ratio of the peak area of the analyte to that of the ¹³C₁₅-DON internal standard, using a calibration curve prepared with standards of both the analyte and the internal standard.
Method 2: Deoxynivalenol (DON) Analysis using Immunoaffinity Column (IAC) Cleanup and HPLC-UV
This method is a more traditional approach that relies on the high specificity of antibody-antigen interactions for cleanup.
1. Sample Preparation and Extraction:
-
Homogenize the cereal sample to a fine powder.
-
Weigh 20 g of the homogenized sample into a blender jar.
-
Add 4 g of polyethylene glycol (PEG) and 80 mL of water.
-
Homogenize at high speed for 3-4 minutes.
-
Centrifuge the slurry at 4000 rpm for 15 minutes and filter the supernatant through a glass fiber filter.
2. Immunoaffinity Column (IAC) Cleanup:
-
Pass a specific volume of the filtered extract through the DON-specific immunoaffinity column.
-
Wash the column with water to remove interfering compounds.
-
Elute the bound DON from the column using methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
3. HPLC-UV Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 10:90, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 50 µL.
-
-
UV Detection:
-
Wavelength: 218 nm.
-
4. Quantification:
-
The concentration of DON is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from external DON standards.
Conclusion
The use of a ¹³C₁₅-DON internal standard with LC-MS/MS provides a robust and highly accurate method for the determination of deoxynivalenol in cereals. This approach effectively mitigates the impact of matrix effects, leading to superior recovery and precision compared to methods relying on extensive cleanup procedures like immunoaffinity chromatography. While IAC cleanup methods followed by HPLC-UV or UPLC-MS/MS are viable alternatives, the isotope dilution technique stands out for its ability to deliver more reliable and accurate quantitative results, which is critical for ensuring food safety and for rigorous scientific research.
References
Deoxynivalenol-¹³C₁₅: A Superior Internal Standard for Mitigating Matrix Effects in Mycotoxin Analysis
In the quantitative analysis of mycotoxins such as Deoxynivalenol (DON) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects present a significant challenge to data accuracy and reliability. These effects, stemming from co-eluting endogenous components of the sample matrix, can cause unpredictable ion suppression or enhancement, leading to erroneous quantification. The use of a stable isotope-labeled internal standard, such as Deoxynivalenol-¹³C₁₅ (¹³C₁₅-DON), has emerged as the gold standard for compensating for these matrix-induced variations. This guide provides a comprehensive comparison of ¹³C₁₅-DON with other matrix effect compensation strategies, supported by experimental data and detailed protocols.
Stable isotope-labeled standards are considered the most effective way to ensure accuracy in mycotoxin analysis.[1][2] These compounds, which are not naturally present in samples, can compensate for potential losses and matrix effects that occur during the analytical process.[1][2] Fully ¹³C isotope-labeled mycotoxins are ideal internal standards because they share the same physicochemical and chromatographic properties as their unlabeled counterparts, eluting at the same retention time.[3] This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, allowing for accurate correction.
Comparative Efficacy in Matrix Effect Compensation
The use of ¹³C₁₅-DON as an internal standard has been shown to dramatically improve the accuracy and precision of DON quantification in complex matrices. Without an effective compensation strategy, the apparent recovery of DON can be significantly reduced. For instance, one study demonstrated that without an internal standard, the apparent recoveries of DON in wheat and maize were only 29% and 37%, respectively. However, with the inclusion of ¹³C₁₅-DON, the recoveries were restored to 95% for wheat and 99% for maize, highlighting its exceptional efficacy.
| Compensation Strategy | Matrix | Analyte | Apparent Recovery (without IS) | Recovery (with IS/Strategy) | Reference |
| ¹³C₁₅-DON Internal Standard | Wheat | DON | 29% ± 6% | 95% ± 3% | |
| ¹³C₁₅-DON Internal Standard | Maize | DON | 37% ± 5% | 99% ± 3% | |
| ¹³C-labeled Internal Standards | Maize | D3G | 76% | 98% | |
| ¹³C-labeled Internal Standards | Maize | DON | 86% | 103% | |
| ¹³C-labeled Internal Standards | Maize | 15ADON | 68% | 100% | |
| ¹³C-labeled Internal Standards | Maize | 3ADON | 63% | 96% | |
| External Calibration | Maize | DON | 76% ± 1.9% | - | |
| ¹³C₁₅-DON Internal Standard | Maize | DON | - | 101% ± 2.4% |
IS: Internal Standard
Alternative Approaches to Matrix Effect Compensation
While the use of ¹³C₁₅-DON is highly effective, other strategies are also employed to mitigate matrix effects, each with its own advantages and limitations.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach can be effective but requires a representative blank matrix, which may not always be available.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample extract and creating a calibration curve within the sample itself. While accurate, it is a laborious and time-consuming process as each sample requires multiple analyses.
-
Dilute and Shoot: In this approach, the sample extract is simply diluted to reduce the concentration of matrix components. This can be effective in minimizing matrix effects but may compromise the sensitivity of the assay, making it unsuitable for trace-level analysis. This technique is often used in conjunction with internal standards to improve repeatability.
-
Sample Cleanup: Techniques like immunoaffinity chromatography (IAC) can be used to selectively isolate the analyte from the matrix, resulting in a cleaner extract with reduced matrix effects. However, IAC columns can be specific to a single or a small group of mycotoxins and the protocols can be time-consuming.
A study comparing various calibration approaches found that multi-level external calibration using isotopically labeled internal standards provided reliable results. When a labeled internal standard is not available, single-level standard addition was found to be the most efficient alternative.
Experimental Protocols
The following provides a generalized experimental workflow for the determination of DON in a cereal matrix using ¹³C₁₅-DON as an internal standard.
1. Sample Preparation and Extraction:
-
Homogenization: Grind a representative portion of the cereal sample to a fine powder.
-
Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).
-
Shaking: Shake the mixture vigorously for a specified time (e.g., 60 minutes) using a mechanical shaker.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid material.
2. Internal Standard Spiking and Dilution:
-
Spiking: Transfer an aliquot of the supernatant to a new tube. Add a known amount of ¹³C₁₅-DON internal standard solution.
-
Dilution (if necessary): Dilute the spiked extract with a suitable solvent (e.g., mobile phase) to bring the analyte concentration within the calibration range and to further reduce matrix effects.
3. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation: Inject the prepared sample onto a suitable analytical column (e.g., C18). Use a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to ensure optimal separation and ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both DON and ¹³C₁₅-DON to ensure accurate identification and quantification.
4. Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of DON and a fixed concentration of ¹³C₁₅-DON.
-
Data Analysis: Calculate the ratio of the peak area of DON to the peak area of ¹³C₁₅-DON for both the standards and the samples. Construct a calibration curve by plotting the peak area ratios against the concentration of the standards. Determine the concentration of DON in the samples from this curve.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Deoxynivalenol-13C15
Researchers and drug development professionals handling Deoxynivalenol-13C15 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a mycotoxin, Deoxynivalenol and its isotopically labeled form are classified as toxic hazardous waste and require meticulous handling from acquisition to disposal. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.[1][2] All personnel handling this compound must be trained on proper hazardous waste management procedures.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
-
In case of potential aerosol generation, a dust respirator or work in a fume hood is recommended.[4]
Spill Management: In the event of a spill, immediately alert personnel in the area.[4]
-
For minor spills, use an absorbent material like vermiculite or sand to contain the substance. Avoid generating dust.
-
Dampen the absorbent material with water to prevent it from becoming airborne.
-
Carefully sweep or vacuum the material into a designated hazardous waste container. Ensure any vacuum used is equipped with a HEPA filter.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
For major spills, evacuate the area and contact your EHS office or emergency responders immediately.
Step-by-Step Disposal Protocol
This compound, often supplied in an acetonitrile solution, must be treated as a hazardous chemical waste. It is crucial to never dispose of this material down the drain or in regular trash.
-
Waste Collection:
-
Designate a specific, sealed, and clearly labeled container for this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
The container must be compatible with the solvent (e.g., acetonitrile, which is flammable).
-
-
Labeling:
-
The waste container must be labeled with a hazardous waste tag provided by your EHS office.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and the solvent (e.g., "in Acetonitrile"). Avoid abbreviations.
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The principal investigator's name and contact information.
-
The laboratory location (building and room number).
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Segregate the waste by compatibility. For instance, keep it away from reactive materials and strong oxidizing agents.
-
Ensure the storage area is well-ventilated.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the hazardous waste label from the empty container before disposing of it as regular trash.
-
-
Arranging for Pickup:
-
Once the waste container is full or you have no further use for the material, contact your institution's EHS office to schedule a hazardous waste pickup.
-
Follow their specific procedures for requesting a pickup, which may involve submitting a form.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of Deoxynivalenol.
| Parameter | Value/Instruction | Source |
| Oral LD50 (mouse) | 46 mg/kg | |
| Intraperitoneal LD50 (mouse) | 43 mg/kg | |
| Satellite Accumulation Limit (Acutely Toxic Waste) | 1 quart (liquid) or 1 kg (solid) | |
| pH for Drain Disposal (General, NOT for DON) | Between 5.5 and 10.5 | |
| Solvent for Triple Rinsing | An amount equal to ~5% of the container volume for each rinse |
Decontamination
While general mycotoxin decontamination procedures exist, such as the use of sodium hypochlorite (bleach) or ammoniation, specific protocols for this compound are not well-documented in the provided search results. Therefore, it is safest to treat all contaminated materials as hazardous waste. For any accidental spills on surfaces, after absorbing the material, the area should be washed.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Deoxynivalenol-13C15
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Deoxynivalenol-13C15. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a labeled mycotoxin, and is commonly supplied as a solution in acetonitrile, a flammable and toxic solvent.[1][2][3] The primary hazards are associated with both the toxin and the solvent.
Hazard Identification and Personal Protective Equipment (PPE)
Deoxynivalenol is acutely toxic and can be fatal if swallowed, while also causing irritation to the skin, eyes, and respiratory tract. The acetonitrile solvent is a highly flammable liquid and vapor, and is harmful if ingested, inhaled, or in contact with skin. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Respiratory Protection | Half-mask or Full-face Respirator | Must be equipped with combination cartridges for organic vapors and particulates (P100/OV). This protects against both acetonitrile vapors and any aerosolized mycotoxin. |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are essential. Double-gloving is recommended. Inspect gloves for any tears or punctures before use and change them frequently. |
| Eye Protection | Safety Goggles or a Full-face Respirator | Chemical splash goggles are required to protect against splashes of the solution. A full-face respirator provides both eye and respiratory protection. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A lab coat should be worn to protect street clothing. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including preparation of dilutions and loading of instruments, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for flammable solvents and toxic powders should be available.
2. Handling the Solution:
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.
-
Prevent Aerosolization: Use techniques that minimize the generation of aerosols. When transferring the solution, do so slowly and carefully.
-
Secure Storage: When not in use, store the container tightly sealed in a cool, dry, and well-ventilated area, away from sources of ignition. The recommended storage temperature is often -20°C.
3. Post-Handling:
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the material, even if gloves were worn.
-
Laundering: Any work clothes that may have become contaminated should be laundered separately from other clothing.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Used gloves, disposable lab coats, pipette tips, and any other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for flammable liquids. Do not pour this waste down the drain.
Decontamination:
-
Work surfaces and equipment can be decontaminated using a suitable solvent wash (e.g., methanol or ethanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
For spills, absorb the material with an inert absorbent from a spill kit. The contaminated absorbent must then be collected in a sealed container for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
